2-Bromo-5-(chloromethyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-5-2-1-4(3-7)8-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAWORKAZJRWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436659 | |
| Record name | 2-bromo-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-46-8 | |
| Record name | 2-bromo-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(chloromethyl)thiophene from 2-Bromothiophene
Introduction: The Strategic Importance of 2-Bromo-5-(chloromethyl)thiophene
2-Bromo-5-(chloromethyl)thiophene is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a bromine atom at the 2-position and a chloromethyl group at the 5-position of the thiophene ring, provides two distinct reactive sites. This dual reactivity allows for sequential and regioselective functionalization, making it a valuable building block for the synthesis of complex molecular architectures.[1][2]
The bromine atom is amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are instrumental in forming carbon-carbon bonds.[2][3] The chloromethyl group, on the other hand, is a versatile electrophilic handle for introducing a range of substituents through nucleophilic substitution reactions.[1] This versatility has led to its use in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[2][4] Thiophene derivatives, in general, are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Bromo-5-(chloromethyl)thiophene, starting from the readily available precursor, 2-bromothiophene. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Core Synthesis Strategy: Electrophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of 2-Bromo-5-(chloromethyl)thiophene from 2-bromothiophene is through an electrophilic aromatic substitution (EAS) reaction, specifically, a chloromethylation reaction.[8][9] Thiophene and its derivatives are electron-rich aromatic systems that readily undergo electrophilic attack.[10][11] The bromine atom at the 2-position is a deactivating but ortho-, para-directing group. In the case of 2-substituted thiophenes, electrophilic substitution predominantly occurs at the 5-position.[12]
The Blanc-Quelet Reaction: A Classic Approach to Chloromethylation
The chloromethylation of 2-bromothiophene is a variation of the classic Blanc-Quelet reaction.[8][13][14][15] This reaction involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[15][16][17]
Mechanistic Insights
The mechanism of the Blanc chloromethylation involves the in-situ generation of a highly electrophilic species from formaldehyde and HCl.[8][18]
-
Formation of the Electrophile: In the acidic medium, formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. This can then react with chloride ions to form a chloromethyl cation or a related electrophilic species.[8][17] The presence of a Lewis acid like zinc chloride can further facilitate the formation of the electrophile.[17]
-
Electrophilic Attack: The electron-rich thiophene ring of 2-bromothiophene acts as a nucleophile and attacks the electrophilic chloromethyl species. This attack preferentially occurs at the C5 position due to the directing effect of the bromine atom and the inherent reactivity of the thiophene ring.[8][12] This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.[8]
-
Rearomatization: A proton is subsequently lost from the sigma complex, restoring the aromaticity of the thiophene ring and yielding the final product, 2-Bromo-5-(chloromethyl)thiophene.[8]
Caption: Mechanism of the Blanc-Quelet Chloromethylation of 2-Bromothiophene.
Experimental Protocols and Methodologies
Several variations of the chloromethylation of 2-bromothiophene have been reported, primarily differing in the source of formaldehyde, the reaction solvent, and the use of catalysts.
Method 1: Classical Chloromethylation with Formaldehyde and HCl
This is a widely cited and robust method for the chloromethylation of thiophene derivatives.[19]
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a dropping funnel, place 2-bromothiophene and concentrated hydrochloric acid.
-
Cooling: Cool the mixture to 0°C using an ice-salt bath while stirring vigorously.[12]
-
HCl Gas Purge: Begin bubbling a rapid and continuous stream of gaseous hydrogen chloride into the mixture.[12][19] This is crucial to maintain a high acid concentration, which favors the formation of the desired product and minimizes side reactions.[12]
-
Formaldehyde Addition: Slowly add a 37% formaldehyde solution (formalin) or paraformaldehyde via the dropping funnel, ensuring the reaction temperature does not exceed 5°C.[12][19] The addition is typically carried out over several hours.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.[12]
-
Neutralization and Drying: Combine the organic extracts and wash them sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[12] Dry the organic layer over an anhydrous drying agent like calcium chloride or sodium sulfate.[12]
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.[12] Caution: 2-Bromo-5-(chloromethyl)thiophene is thermally labile and can decompose or polymerize, sometimes with explosive violence, at elevated temperatures.[12] Therefore, it is critical to use an efficient vacuum and keep the distillation temperature as low as possible.[12]
Method 2: Ionic Liquid-Catalyzed Chloromethylation
Recent advancements have explored the use of ionic liquids as catalysts to improve reaction efficiency and yield.[16][20] Ionic liquids can act as both the solvent and the catalyst, offering advantages such as easier product separation and potential for catalyst recycling.[20]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, combine 2-bromothiophene, formaldehyde (or paraformaldehyde), concentrated hydrochloric acid, and a catalytic amount of an appropriate ionic liquid (e.g., bromo-1-octyl-3-methylimidazolium bromide).[20]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 4-6 hours).[20]
-
Work-up and Purification: After the reaction is complete, the crude product can be isolated and purified by vacuum distillation.[20] The ionic liquid catalyst can often be recovered from the aqueous phase and reused.[20]
Caption: General Experimental Workflow for the Synthesis of 2-Bromo-5-(chloromethyl)thiophene.
Quantitative Data and Reaction Parameters
The yield and purity of 2-Bromo-5-(chloromethyl)thiophene are highly dependent on the reaction conditions. Careful control of these parameters is essential for a successful synthesis.
| Parameter | Condition/Value | Rationale and Impact on Outcome |
| Temperature | 0-5°C (Method 1)[12][19] | Low temperatures are critical to minimize the formation of byproducts such as bis(thienyl)methanes and polymeric materials.[12] Higher temperatures can lead to a decrease in yield and purity. |
| 30-40°C (Method 2)[20] | Milder heating can be employed with ionic liquid catalysis, which can enhance reaction rates without significant byproduct formation. | |
| Reagent Stoichiometry | Excess Formaldehyde and HCl | An excess of the chloromethylating agents is typically used to drive the reaction to completion. However, a large excess can increase the formation of the dichloromethylated byproduct, 2-bromo-3,5-bis(chloromethyl)thiophene.[12] |
| HCl Concentration | High (gaseous HCl purge)[12] | A high concentration of HCl is crucial to favor the formation of the chloromethyl cation over the competing reaction of the intermediate hydroxymethylthiophene with another molecule of 2-bromothiophene, which leads to diarylmethane byproducts.[12] |
| Reaction Time | 4-8 hours | Sufficient reaction time is necessary for complete conversion. However, prolonged reaction times can also lead to increased byproduct formation.[12] |
| Catalyst (Method 2) | Ionic Liquid[20] | The choice of ionic liquid can influence the reaction rate and yield.[20] |
Reported Yields:
Yields for the chloromethylation of 2-bromothiophene can vary. With careful optimization of the reaction conditions, yields in the range of 80-85% have been reported.[20]
Common Side Products and Troubleshooting
The primary challenges in the synthesis of 2-Bromo-5-(chloromethyl)thiophene are the formation of side products and the thermal instability of the final product.
Common Side Products:
-
2-Bromo-3,5-bis(chloromethyl)thiophene: Results from dichloromethylation of the thiophene ring, especially with an excess of the chloromethylating agent.[12]
-
Bis(5-bromo-2-thienyl)methane: Formed by the reaction of the product with another molecule of 2-bromothiophene under the acidic conditions.[12]
-
Polymeric/Oligomeric Materials: Can form, particularly at higher temperatures, leading to viscous residues and reduced yields.[12]
Troubleshooting:
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Formation of byproducts. | Ensure a continuous and rapid stream of HCl gas (Method 1). Optimize reaction time and temperature. Use a catalyst like an ionic liquid (Method 2). |
| Product Decomposition during Purification | High distillation temperature. | Use a high-vacuum pump to lower the boiling point. Perform the distillation quickly. Consider adding a stabilizer like dicyclohexylamine before distillation.[19] |
| Formation of Polymeric Residue | High reaction temperature; Insufficient HCl concentration. | Maintain a consistently low reaction temperature. Ensure efficient stirring and a high concentration of HCl throughout the reaction.[12] |
Safety Considerations
-
2-Bromothiophene: Is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation.
-
Formaldehyde: Is a known carcinogen and is toxic and corrosive.
-
Hydrogen Chloride (gas and concentrated acid): Is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
2-Bromo-5-(chloromethyl)thiophene: Is a lachrymator (causes tearing) and is a strong irritant to the skin and mucous membranes.[21] It is also thermally unstable and can decompose violently.[12][21]
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
The synthesis of 2-Bromo-5-(chloromethyl)thiophene from 2-bromothiophene is a well-established yet nuanced process. The classical Blanc-Quelet chloromethylation remains a viable and effective method, provided that strict control over reaction parameters, particularly temperature and acid concentration, is maintained. The emergence of ionic liquid-catalyzed systems offers a promising alternative that may lead to improved yields and milder reaction conditions. A thorough understanding of the reaction mechanism and potential side reactions is paramount for the successful and safe synthesis of this important synthetic intermediate. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently and efficiently prepare 2-Bromo-5-(chloromethyl)thiophene for their applications in drug discovery and materials science.
References
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- Chloromethylation of thiophene.
- A kind of method for preparing thiophene derivative chloromethylation product.
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Thiophene: Bromination & Reduction. Vaia. [Link]
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2-chloromethylthiophene. Organic Syntheses Procedure. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]
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Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]
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Quelet reaction. Wikipedia. [Link]
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New studies in aromatic chloromethylation. Durham E-Theses. [Link]
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Quelet Reaction. Name-Reaction.com. [Link]
- A kind of chemical synthesis process of 2-bromothiophene and derivative thereof.
- Chloromethylation of Thiophene.
- Preparation method for 2-bromothiophene.
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Electrophilic substitution. Wikipedia. [Link]
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Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. [Link]
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Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]
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Blanc Reaction. Name-Reaction.com. [Link]
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Blanc chloromethylation. Wikipedia. [Link]
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A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [Link]
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Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
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Scheme 1 Synthesis of intermediate compound... ResearchGate. [Link]
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molecular weight and density of 2-Bromo-5-(chloromethyl)thiophene
The following technical guide is structured as a high-level compound profile and application manual, designed for researchers in medicinal chemistry and process development.
Technical Guide & Application Manual [1]
Executive Summary & Strategic Utility
2-Bromo-5-(chloromethyl)thiophene (CAS: 7311-46-8) is a bifunctional heteroaromatic building block critical to modern drug discovery. Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites—an aryl bromide and a benzylic-like alkyl chloride—that can be activated sequentially under different conditions.
This guide provides the definitive physicochemical data, synthesis protocols, and handling procedures required to utilize this compound effectively in the synthesis of complex pharmaceutical scaffolds.
Physicochemical Core: Molecular Weight & Density[2][3]
Precise knowledge of molecular weight and density is non-negotiable for stoichiometric accuracy and process scale-up.
Molecular Weight & Isotopic Signature
Unlike simple organic molecules, the presence of both Bromine and Chlorine creates a distinct isotopic pattern that affects Mass Spectrometry (MS) interpretation.
| Property | Value | Technical Context |
| Formula | C₅H₄BrClS | |
| Average MW | 211.51 g/mol | Used for molarity calculations and stoichiometry. |
| Monoisotopic Mass | 209.8905 Da | Based on ⁷⁹Br and ³⁵Cl. |
| MS Pattern | M, M+2, M+4 | The interplay of Br (1:1) and Cl (3:1) isotopes creates a characteristic "triplet" cluster in MS, essential for validating product identity. |
Density & Volumetric Handling
Density is the critical parameter for solvent-free handling and reactor loading.
| Property | Value | Operational Implication |
| Density | 1.70 ± 0.1 g/cm³ | Significantly denser than water. In aqueous workups (e.g., quenching with NaHCO₃), this compound will form the bottom layer , contrary to typical organic solvents like EtOAc or Ether. |
| State | Liquid (Oil) | Typically a colorless to pale yellow oil; darkens upon oxidation/hydrolysis. |
| Boiling Point | ~242°C (Predicted) | Warning: Do not distill at atmospheric pressure. Thermal decomposition occurs. Use high vacuum (<2 mmHg) for purification. |
Critical Insight: Due to its high density (1.7 g/mL), automated liquid handlers calibrated for water or lower-density organics (like DMSO) may dispense incorrect masses if not recalibrated. Always weigh by mass for precision, not volume.
Synthesis & Production Logic
The synthesis of 2-Bromo-5-(chloromethyl)thiophene relies on the electronic bias of the thiophene ring. The sulfur atom activates the C2 and C5 positions. With C2 blocked by Bromine, the C5 position becomes the exclusive site for electrophilic attack.
Validated Synthesis Protocol (Blanc Chloromethylation)
Standard procedure adapted for high-purity yield.
Reagents:
-
Paraformaldehyde (Source of CH₂O)[4]
-
Concentrated HCl (Source of Cl⁻ and Catalyst)
-
ZnCl₂ (Optional Lewis Acid Catalyst)
Workflow:
-
Setup: In a chemically resistant reactor, dissolve 2-bromothiophene in a minimal volume of inert solvent (e.g., DCM) or run neat if cooling is efficient.
-
Activation: Cool to 0°C. Add paraformaldehyde (1.2 eq).
-
Chloromethylation: Bubble anhydrous HCl gas or add conc. HCl dropwise with vigorous stirring. The reaction is exothermic.
-
Quench: Pour onto ice water. Extract with DCM.[1]
-
Purification: Crucial Step. The product is a lachrymator and thermally sensitive. Purify via rapid chromatography (Neutral Alumina) or Kugelrohr distillation under high vacuum.
Synthesis Pathway Visualization
The following diagram illustrates the electronic logic and sequential functionalization.
Figure 1: Regioselective synthesis pathway exploiting the electronic directing effects of the thiophene ring.
Applications in Drug Discovery
This molecule is a "linchpin" intermediate because it allows for Orthogonal Functionalization . You can react one end without disturbing the other.
The Orthogonal Workflow
-
Site A (Alkyl Chloride): Highly reactive toward nucleophiles (amines, thiols, alkoxides) under mild basic conditions.
-
Site B (Aryl Bromide): Inert to mild nucleophiles but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
Application Logic Diagram
Figure 2: Orthogonal reactivity profile allowing sequential scaffold elaboration.
Handling, Safety & Stability (E-E-A-T)
Warning: This compound is a Lachrymator (tear gas effect) and a Vesicant .
Stability Protocol
-
Moisture Sensitivity: The chloromethyl group is prone to hydrolysis, releasing HCl gas.
-
Storage: Store at 2–8°C (Cold Chain) under inert atmosphere (Argon/Nitrogen).
-
Stabilizers: Commercial batches often contain copper chips or silver wool to scavenge free halides.
Emergency Procedures
-
Spill: Do not wipe. Cover with anhydrous sodium carbonate (Na₂CO₃) to neutralize acid, then absorb with vermiculite.
-
Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by water. Water alone may not effectively remove the lipophilic oil.
References
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EvitaChem. 2-Bromo-5-(chloromethyl)thiophene (EVT-1604398) Product Specifications. Retrieved from
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76133 (Analog: 2-Bromo-5-chlorothiophene). Retrieved from
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Organic Syntheses. 2-Chloromethylthiophene (Procedure adapted for halogenated analogs). Coll. Vol. 3, p. 197. Retrieved from
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Sigma-Aldrich. Safety Data Sheet & Physical Properties for Thiophene Derivatives. Retrieved from
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Solubility Profile of 2-Bromo-5-(chloromethyl)thiophene in Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
2-Bromo-5-(chloromethyl)thiophene is a pivotal bifunctional building block in modern synthetic chemistry, prized for its orthogonal reactivity that enables the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1] The strategic application of this reagent in cross-coupling reactions, nucleophilic substitutions, and other transformations is critically dependent on its solubility characteristics.[2] An optimal reaction or purification system hinges on selecting a solvent that not only fully dissolves the reagent but also aligns with the reaction's temperature, polarity, and downstream processing requirements. This guide provides a comprehensive analysis of the solubility of 2-Bromo-5-(chloromethyl)thiophene, synthesizing theoretical principles with reported qualitative data and providing actionable protocols for empirical determination.
Physicochemical Characteristics and Structural Rationale for Solubility
To understand the solubility of 2-Bromo-5-(chloromethyl)thiophene, we must first examine its molecular structure. The molecule consists of a five-membered aromatic thiophene ring substituted with a bromine atom at the 2-position and a chloromethyl group at the 5-position.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClS | [1] |
| Molecular Weight | 211.51 g/mol | [1] |
| Density | ~1.7 g/cm³ | [1] |
| Boiling Point | 242.1 ± 25.0 °C at 760 mmHg | [1] |
| Topological Polar Surface Area | 28.2 Ų | [1] |
The molecule's solubility is governed by the interplay of these features:
-
Aromatic Thiophene Core: The sulfur-containing aromatic ring contributes to its overall nonpolar character, favoring solubility in solvents with similar aromatic or nonpolar characteristics.
-
Halogen Substituents (Br, Cl): The bromine and chlorine atoms increase the molecule's molecular weight and polarizability. They introduce dipole moments, elevating its polarity above that of a simple alkylthiophene.
-
Chloromethyl Group (-CH₂Cl): This is a reactive, electrophilic site. While it adds to the polarity, its primary influence is on solvent selection to avoid unwanted side reactions, particularly with protic or highly nucleophilic solvents.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors (like -OH or -NH) and has only weak acceptors (the sulfur and halogen atoms). Therefore, it does not readily engage in hydrogen bonding, limiting its solubility in highly protic solvents like water.
This combination of a nonpolar core with polar, polarizable substituents results in a molecule of intermediate polarity.
Caption: Structure of 2-Bromo-5-(chloromethyl)thiophene.
Guiding Principle: "Like Dissolves Like"
The foundational principle of solubility, "like dissolves like," is paramount for predicting the behavior of 2-Bromo-5-(chloromethyl)thiophene.[3][4] This rule states that a solute will dissolve best in a solvent that has a similar polarity.
Caption: Solvent selection logic based on polarity matching.
-
High Solubility in Polar Aprotic Solvents: The molecule's intermediate polarity, arising from its polar C-Br and C-Cl bonds, aligns well with polar aprotic solvents. These solvents possess dipole moments capable of stabilizing the solute without the risk of reacting with the chloromethyl group.
-
Moderate Solubility in Nonpolar Aromatic Solvents: Solvents like toluene can interact favorably with the thiophene ring through π-stacking, leading to moderate to good solubility. Aliphatic nonpolar solvents like hexane are less effective, resulting in lower solubility.
-
Low Solubility in Polar Protic Solvents: The compound lacks the ability to form strong hydrogen bonds, making it poorly soluble in water, methanol, and ethanol.[1] Furthermore, these solvents can act as nucleophiles, potentially leading to the degradation of the material via solvolysis of the chloromethyl group.
Qualitative and Predictive Solubility Overview
While comprehensive quantitative data is scarce in public literature, a reliable solubility profile can be constructed from material safety data sheets, supplier information, and reaction chemistry reports.
| Solvent Class | Example Solvent | Reported/Predicted Solubility | Rationale & Field Notes |
| Halogenated | Dichloromethane (DCM) | High [1] | Excellent choice. The polarity matches well, and it is non-nucleophilic. Commonly used for reactions and chromatography. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | Good general-purpose solvents. Dioxane is frequently used in Suzuki couplings involving this reagent, often mixed with water.[2] |
| Esters | Ethyl Acetate | High [1] | A moderately polar solvent that is effective for dissolution. A common choice for extraction and chromatography. |
| Aromatic | Toluene | Moderate to High | Favorable π-π interactions with the thiophene ring. Less polar than DCM or THF but often sufficient. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMA) | High | Highly polar aprotic solvents that will readily dissolve the compound. Used for reactions requiring higher temperatures, such as nucleophilic substitutions.[1] |
| Alkanes | Hexane, Heptane | Low to Moderate | Primarily van der Waals interactions. Solubility is limited. Often used as an anti-solvent for crystallization or precipitation. |
| Alcohols | Methanol, Ethanol | Low | Poor polarity match and risk of Sₙ1/Sₙ2 reaction with the chloromethyl group, especially upon heating or in the presence of a base. |
| Aqueous | Water | Insoluble [1] | The molecule is hydrophobic and lacks hydrogen bonding capability.[1] |
Experimental Protocol for Quantitative Solubility Determination
For novel applications or solvent systems, empirical determination of solubility is essential. The following gravimetric method is a robust and reliable approach.
Objective: To determine the saturation solubility of 2-Bromo-5-(chloromethyl)thiophene in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
2-Bromo-5-(chloromethyl)thiophene (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Pipettes and syringes
-
Pre-weighed collection vials
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Bifunctional Thiophene Scaffolds: A Strategic Guide for Medicinal Chemistry
Executive Summary
In modern drug discovery, the thiophene ring is not merely a phenyl bioisostere; it is a privileged scaffold that offers unique vectors for diversification. This guide focuses on bifunctional thiophene building blocks —specifically those with orthogonal reactive handles (e.g., halogen/halogen, amino/ester, bromo/formyl)—that enable divergent synthesis.
For the medicinal chemist, the value of these blocks lies in their ability to serve as "linchpins" in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. By exploiting the electronic disparity between the
Part 1: The Electronic Landscape & Regioselectivity Logic
To successfully utilize bifunctional thiophenes, one must master the intrinsic reactivity differences of the ring positions. Unlike benzene, thiophene is electronically asymmetrical.
The Reactivity Hierarchy
The sulfur atom exerts a strong inductive electron-withdrawing effect ($ -I
- -Positions (C2/C5): Highly reactive toward electrophilic aromatic substitution (EAS) and lithiation (kinetic acidity). In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), oxidative addition occurs preferentially at C2-halides over C3-halides due to the lower bond dissociation energy and reduced steric hindrance.
-
-Positions (C3/C4): Less reactive. Functionalization here often requires blocking the
-positions or using specific directing groups.
Visualizing the Decision Matrix:
Figure 1: Decision tree for selecting thiophene building blocks based on desired substitution patterns.
Part 2: Strategic Building Block Classes
Class A: The "Click" Handles (Polyhalogenated Thiophenes)
Core Reagent: 2,3-Dibromothiophene (CAS: 3140-93-0) This is the workhorse for creating non-symmetrical diarylthiophenes.
-
Mechanism of Selectivity: In a bis-halogenated system like 2,3-dibromothiophene, the C2-Br bond is more activated towards oxidative addition by Pd(0) than the C3-Br bond. This allows for a "one-pot, two-step" sequence where the C2 position is arylated first, followed by the C3 position under more forcing conditions.
-
Application: Synthesis of p38 MAP kinase inhibitors where the thiophene core scaffolds two different aryl groups at adjacent positions.
Comparative Reactivity Table:
| Building Block | C2 Reactivity (Pd-Cat) | C3 Reactivity (Pd-Cat) | Primary Utility |
| 2,3-Dibromothiophene | High (Reacts 1st) | Low (Reacts 2nd) | Sequential construction of 2,3-diaryl systems. |
| 2,5-Dibromothiophene | High | N/A | Linear polymers or symmetrical 2,5-diaryl compounds. |
| 3,4-Dibromothiophene | N/A | Moderate (Equal) | Fused ring systems (e.g., thienopyrimidines).[1] |
| 3-Bromo-2-chlorothiophene | Low (Cl is inert*) | High (Br reacts 1st) | Reverse selectivity: C3 arylation first (Br), then C2 (Cl). |
*Note: Under standard Suzuki conditions (Pd(PPh3)4, Na2CO3), Ar-Cl is inert while Ar-Br reacts.
Class B: The "Cyclization" Handles (Gewald Scaffolds)
Core Reagent: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (and acyclic analogs) Synthesized via the Gewald Reaction , these blocks possess an amino group adjacent to an ester/nitrile.
-
Mechanism: The vicinal amino-ester motif is a "pre-loaded" cyclization handle. Reacting the amine with an electrophile (formamide, isothiocyanate) allows for immediate ring closure onto the ester, forming bicyclic systems like thieno[2,3-d]pyrimidines .
-
Bioisosterism: These fused systems are classic bioisosteres for quinazolines (e.g., Gefitinib, Erlotinib) and purines (ATP mimics).
Part 3: Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling of 2,3-Dibromothiophene
Objective: Selective arylation at the C2 position.
Reagents:
-
2,3-Dibromothiophene (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 M aqueous, 2.5 equiv)
-
DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 2,3-dibromothiophene, arylboronic acid, and solvent. Sparge with Argon for 10 minutes. Causality: Removal of O2 is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Catalyst Addition: Add Pd(PPh3)4 and the aqueous base. Seal the vial immediately.
-
Temperature Control: Heat to 60–70 °C .
-
Critical Checkpoint: Do NOT reflux (typically >85 °C). Higher temperatures promote oxidative addition at the sluggish C3 position, leading to bis-arylated byproducts.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The mono-arylated product (2-aryl-3-bromothiophene) typically moves slightly slower than the starting dibromide but faster than the bis-aryl product.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
-
Validation: 1H NMR will show the disappearance of the C2 proton doublet (if starting from 3-bromo) or specific shift changes. For 2,3-dibromo starting material, the product will retain the C4/C5 coupling constant (J ~5.5 Hz).
Protocol 2: Gewald Synthesis of 2-Aminothiophene-3-carboxylates
Objective: De novo construction of a bifunctional scaffold from simple ketones.
Reagents:
-
Ketone/Aldehyde (e.g., Cyclohexanone, 1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental Sulfur (S8, 1.0 equiv)
-
Morpholine or Diethylamine (1.0 equiv)
-
Ethanol (Solvent)[2]
Step-by-Step Methodology:
-
Activation: Mix the ketone and ethyl cyanoacetate in Ethanol. Add the amine base dropwise. Stir for 15 mins. Mechanism: This forms the Knoevenagel condensation intermediate (acrylonitrile derivative).
-
Sulfur Addition: Add elemental sulfur to the reaction mixture.
-
Heating: Heat to 50–60 °C. The reaction is exothermic; massive precipitation of sulfur often clears as it is consumed.
-
Timecourse: Stir for 2–12 hours.
-
Isolation: Cool to 0 °C. The product usually precipitates as a solid. Filter and wash with cold ethanol.
-
Self-Validating Check: The IR spectrum of the product must show distinct bands for $ -NH_2 $ (~3300-3400 cm-1) and the ester carbonyl (~1670 cm-1, shifted due to conjugation/H-bonding).
Part 4: Case Studies in Drug Design
Clopidogrel (Plavix) - The Thiophene Handle
While not a "bifunctional" block in the final drug, the synthesis relies on the 2-(chloromethyl)thiophene or 2-thienylethylamine handles. The thiophene ring here is essential for metabolic activation (formation of the active thiol metabolite via CYP450 oxidation at the thiophene C2).
Thienopyrimidine Kinase Inhibitors
Many investigational EGFR and VEGFR inhibitors utilize the 2-amino-3-ester block to build the thieno[2,3-d]pyrimidine core.
-
Design Logic: The thiophene sulfur mimics the N7/C8 region of purine in the ATP binding pocket, while the C5/C6 substituents (grown from the Gewald ketone) project into the hydrophobic back-pocket (Gatekeeper region).
Pathway Visualization:
Figure 2: The Gewald reaction pathway for generating thienopyrimidine scaffolds.
References
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Link
-
3,4-Dibromothiophene: A Vital Intermediate in Pharmaceutical Synthesis. NBInno Technical Notes. Link
-
Regioselective Palladium-Catalyzed Coupling of Bromothiophenes. Organic Chemistry Portal. Link
-
Synthesis of Thienopyrimidines via Gewald Reaction. Natural Sciences Publishing. Link
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene. ACS Omega. Link
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes. RSC Advances. Link
Sources
Technical Whitepaper: Operational Safety & Handling of 2-Bromo-5-(chloromethyl)thiophene
This guide serves as an advanced technical whitepaper for 2-Bromo-5-(chloromethyl)thiophene , synthesizing standard safety data into an operational framework for high-containment research environments.
CAS Registry Number: 7311-46-8 Formula: C₅H₄BrClS Molecular Weight: 211.51 g/mol Synonyms: 2-Bromo-5-thenyl chloride; 5-(Chloromethyl)-2-bromothiophene[1]
Executive Technical Summary
2-Bromo-5-(chloromethyl)thiophene is a bifunctional heterocyclic building block critical in medicinal chemistry and materials science. Its utility stems from its orthogonal reactivity: the C2-bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), while the C5-chloromethyl group acts as a potent electrophile for nucleophilic substitution (
However, this chemical profile necessitates a Biosafety Level 2 (BSL-2) equivalent chemical handling protocol. It is a severe lachrymator and a potent alkylating agent . Improper storage can lead to autocatalytic decomposition, generating hydrogen chloride (HCl) gas and pressurizing vessels. This guide replaces generic SDS advice with mechanism-based risk mitigation strategies.
Hazard Architecture: Mechanisms of Toxicity
To safely handle this compound, researchers must understand the molecular basis of its hazards. It is not merely "irritating"; it actively modifies biological targets.
Lachrymatory Mechanism (TRPA1 Activation)
Like benzyl chloride and thenyl chloride derivatives, this compound activates the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel on sensory nerve endings.
-
Mechanism: The chloromethyl group alkylates cysteine residues on the TRPA1 channel, causing a conformational change that triggers calcium influx and pain signaling.
-
Operational Implication: Standard organic vapor cartridges are often insufficient for prolonged exposure. Work must occur strictly within a certified fume hood.
Alkylation & Genotoxicity
The benzylic-like C-Cl bond is highly reactive toward biological nucleophiles (DNA bases, protein residues).
-
Mechanism: Direct alkylation of guanine residues in DNA, potentially leading to depurination or replication errors.
-
Operational Implication: Treat as a potential mutagen. Double-gloving and barrier isolation are mandatory.
Autocatalytic Decomposition
-
Pathway: Moisture ingress hydrolyzes the C-Cl bond
Alcohol + HCl. -
Risk: HCl catalyzes further decomposition and polymerization of the thiophene ring.
-
Result: Sealed vials may over-pressurize and explode after long-term storage at room temperature.
Visualization: Hazard & Reactivity Logic
Figure 1: Mechanistic pathways for decomposition and biological toxicity.
Operational Safety Protocol (The "How")
Engineering Controls & Containment
Do not rely solely on PPE. The primary barrier is the engineering control system.
| Control Level | Requirement | Rationale |
| Primary | Chemical Fume Hood (Class II) | Maintain face velocity >100 fpm. Prevents lachrymatory vapor escape.[2] |
| Secondary | Secondary Containment Tray | Polypropylene tray to contain spills; prevents absorption into benchtop. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture ingress; critical to stop HCl formation. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide only transient protection against benzylic halides.
-
Hand Protection:
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil+).
-
Reasoning: Chloromethyl compounds can permeate standard nitrile in <15 minutes.
-
-
Eye Protection: Chemical splash goggles (ventless or indirect vent). Face shield required if handling >10 mL.
-
Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Storage Protocol
-
Temperature: Store at -20°C .
-
Vessel: Teflon-lined screw cap vials. Do not use ground glass stoppers (HCl formation can seize the joint).
-
Stabilization: For long-term storage, consider adding activated 4Å molecular sieves to scavenge moisture.
Emergency Response & Decontamination
Spill Management (Lachrymator Protocol)
Evacuation: If a spill >5 mL occurs outside the hood, evacuate the lab immediately due to lachrymatory effects.
Neutralization Solution: Prepare a "Quench Mix" before handling large quantities:
-
Composition: 10% Ammonium Hydroxide (
) in Methanol. -
Action: The ammonia rapidly converts the chloromethyl group to the non-volatile amine/ammonium salt.
Cleanup Steps:
-
Don Full-Face Respirator and Silver Shield gloves.
-
Cover spill with absorbent pads.
-
Gently pour Quench Mix over the pads. Allow to sit for 15 minutes.
-
Collect pads into a double-bagged hazardous waste container.
First Aid (Specifics)
-
Eye Contact: Flush for minimum 15 minutes .[2][3][4] Do not use neutralization agents in the eye.
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol (ethanol/methanol) to wash skin; it enhances transdermal absorption of the alkyl halide.
Synthetic Utility & Workflow
The safe utilization of this compound relies on exploiting its reactivity while mitigating exposure.[5]
Reaction Setup
When using 2-Bromo-5-(chloromethyl)thiophene as an intermediate:
-
Weighing: Weigh inside the fume hood using a tared vial. Do not weigh on an open bench balance.
-
Solvent Choice: Use anhydrous solvents (DCM, THF) to prevent hydrolysis.
-
Addition: Add the thiophene solution dropwise to the nucleophile to control exotherms.
Quenching Reactions
Never dispose of unreacted material directly.
-
Protocol: Stir reaction mixture with an excess of secondary amine (e.g., morpholine) or aqueous ammonia for 1 hour.
-
Verification: TLC should show disappearance of the starting material spot before disposal.
Visualization: Safe Handling Workflow
Figure 2: Lifecycle management of 2-Bromo-5-(chloromethyl)thiophene from receipt to disposal.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76133, 2-Bromo-5-chlorothiophene. (Note: Structural analog for toxicity inference). Retrieved from [Link]
-
Organic Syntheses. (1949).[6] 2-Chloromethylthiophene.[6][7] Org. Synth. 1949, 29,[6] 31. (Reference for decomposition hazards and stabilization of chloromethyl thiophenes). Retrieved from [Link]
-
Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 as a target for tear gas agents. (Mechanism of lachrymatory action).[3] Retrieved from [Link]
Sources
- 1. Buy 2-Bromo-5-(chloromethyl)thiophene (EVT-1604398) | 7311-46-8 [evitachem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. guidechem.com [guidechem.com]
Methodological & Application
Application Notes & Protocols for the Chemoselective Nucleophilic Substitution of 2-Bromo-5-(chloromethyl)thiophene
Introduction: Navigating the Selective Functionalization of a Key Thiophene Building Block
2-Bromo-5-(chloromethyl)thiophene is a vital heterocyclic intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from the presence of two distinct halogenated sites: a bromine atom on the aromatic thiophene ring (a C(sp²)-Br bond) and a chloromethyl group (a C(sp³)-Cl bond). This bifunctional nature presents a compelling synthetic challenge: how to selectively functionalize one site in the presence of the other. This guide provides a detailed exploration of the principles and protocols for achieving highly chemoselective nucleophilic substitution, targeting the chloromethyl group while preserving the synthetically valuable bromo substituent for subsequent cross-coupling reactions.[2][3]
The inherent reactivity differences between these two positions allow for a strategic and controlled approach to molecular assembly. The chloromethyl group, being analogous to a benzylic halide, is highly susceptible to SN2 reactions.[4] Conversely, the bromine atom attached to the electron-rich thiophene ring is relatively inert to classical nucleophilic aromatic substitution but is perfectly primed for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] Understanding and exploiting this reactivity differential is paramount for the efficient construction of complex thiophene-containing molecules.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It outlines the mechanistic rationale behind this chemoselectivity and provides detailed, field-proven protocols for the substitution of the chloromethyl group with a variety of nucleophiles.
The Principle of Chemoselectivity: A Mechanistic Overview
The successful selective substitution of the chloromethyl group hinges on the fundamental differences in the reaction mechanisms available to the two carbon-halogen bonds.
-
The C(sp³)-Cl Bond (Chloromethyl Group): This bond reacts readily via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom is sp³-hybridized and is activated by the adjacent thiophene ring, which stabilizes the transition state in a manner similar to a benzyl group. A direct backside attack by a nucleophile leads to the displacement of the chloride leaving group. This pathway is generally favored under mild conditions with common nucleophiles.[4]
-
The C(sp²)-Br Bond (Bromo Group): The bromine atom is attached to an sp²-hybridized carbon of the aromatic thiophene ring. This C-Br bond is stronger and less polarized than the C-Cl bond of the chloromethyl group. Nucleophilic substitution at this position would require a nucleophilic aromatic substitution (SNAr) mechanism, which is disfavored due to the electron-rich nature of the thiophene ring. SNAr reactions typically require strong electron-withdrawing groups to activate the ring and harsh reaction conditions, which are not employed in the protocols described herein. Consequently, the C(sp²)-Br bond remains largely unreactive to nucleophilic attack under SN2 conditions.
The diagram below illustrates the preferential SN2 pathway.
Caption: Preferential SN2 attack on the chloromethyl group.
Application Protocols
The following protocols provide step-by-step methodologies for the chemoselective substitution of 2-Bromo-5-(chloromethyl)thiophene with various classes of nucleophiles.
Application 1: Synthesis of Aminomethylthiophenes via N-Alkylation
The reaction with primary or secondary amines provides access to valuable intermediates for pharmaceuticals and ligands.
Experimental Protocol:
-
Materials:
-
2-Bromo-5-(chloromethyl)thiophene
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-(chloromethyl)thiophene (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. This base acts as a scavenger for the HCl generated during the reaction.
-
Add the desired amine (2.2 eq). A slight excess of the amine ensures the complete consumption of the electrophile.
-
Stir the reaction mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture can be heated to reflux (approx. 82°C) for 2-4 hours.[4]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Rationale and Key Considerations:
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation of the base while leaving the nucleophile relatively free and reactive.
-
Base: Potassium carbonate is a mild, non-nucleophilic base that is easy to handle and remove after the reaction.
-
Stoichiometry: Using a slight excess of the amine drives the reaction to completion. Using at least 2 equivalents of the amine can also serve to neutralize the generated HCl, although an inorganic base like K₂CO₃ is generally more efficient and cost-effective.
Application 2: Synthesis of Thioethers via S-Alkylation
Thiolates are potent, soft nucleophiles that react efficiently with the soft electrophilic chloromethyl group.[7][8]
Experimental Protocol:
-
Materials:
-
2-Bromo-5-(chloromethyl)thiophene
-
Desired thiol (e.g., thiophenol, ethanethiol)
-
Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the desired thiol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water or sodium ethoxide (1.1 eq) in ethanol and stir for 15 minutes at room temperature. This step generates the more nucleophilic thiolate anion in situ.
-
In a separate flask, dissolve 2-Bromo-5-(chloromethyl)thiophene (1.0 eq) in ethanol.
-
Add the solution of the thiophene derivative to the stirring thiolate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude thioether can be purified by column chromatography on silica gel.
-
Rationale and Key Considerations:
-
Nucleophile Generation: Thiols are acidic enough to be deprotonated by common bases like NaOH or alkoxides. The resulting thiolate is a superior nucleophile.[7]
-
Solvent: Protic solvents like ethanol are suitable for this reaction and can readily dissolve the thiolate salt.
-
Selectivity: The high nucleophilicity of the thiolate ensures a rapid SN2 reaction at the chloromethyl position, with no competing reaction at the aryl bromide.
Application 3: Synthesis of Ethers via O-Alkylation (Williamson Ether Synthesis)
Alkoxides, generated from alcohols, can be used as nucleophiles to form the corresponding ether derivatives.
Experimental Protocol:
-
Materials:
-
2-Bromo-5-(chloromethyl)thiophene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Desired alcohol (e.g., ethanol, benzyl alcohol)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.1 eq) dissolved in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: H₂ gas is evolved).
-
Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 2-Bromo-5-(chloromethyl)thiophene (1.0 eq) in anhydrous THF dropwise to the alkoxide solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude ether.
-
Purify by column chromatography if necessary.
-
Rationale and Key Considerations:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the reactive alkoxide.
-
Inert Atmosphere: NaH and the resulting alkoxides are sensitive to moisture and air. An inert atmosphere is crucial for success.
-
Temperature Control: The initial deprotonation and the subsequent substitution are often performed at 0°C to control the reaction rate and minimize potential side reactions.
Summary of Reaction Conditions
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temp. | Typical Yield |
| Amine (N) | Morpholine | K₂CO₃ | Acetonitrile | RT to 82°C | 85-95% |
| Thiol (S) | Thiophenol | NaOH | Ethanol | RT | >90% |
| Alcohol (O) | Ethanol | NaH | THF | 0°C to RT | ~90% |
Yields are approximate and can vary based on the specific substrate and reaction scale.
General Experimental Workflow
The following diagram outlines the typical workflow for performing and analyzing a chemoselective substitution reaction.
Caption: Standard laboratory workflow for synthesis and analysis.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]
-
Shaheen, S., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. International Journal of Molecular Sciences, 17(7), 912. Available at: [Link]
-
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available at: [Link]
-
Verma, A., & Kumar, S. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. Available at: [Link]
-
PubMed. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. International Journal of Molecular Sciences. Available at: [Link]
- Gronowitz, S. (1991). Thiophene and Its Derivatives. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
-
Khan, M. A., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. Available at: [Link]
- McMurry, J. (2015). Organic Chemistry. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
PubChem. (n.d.). 2-(Chloromethyl)thiophene. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chlorothiophene. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 11(45), 28165-28181. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Nucleophilic Substitution. Retrieved February 12, 2026, from [Link]
-
Do, Q. T., & D'Autréaux, B. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Critical Reviews in Toxicology, 45(10), 877-903. Available at: [Link]
-
PubMed. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Critical Reviews in Toxicology. Available at: [Link]
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- 3. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki-Miyaura cross-coupling conditions for 2-Bromo-5-(chloromethyl)thiophene
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(chloromethyl)thiophene
Executive Summary & Objective
This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-5-(chloromethyl)thiophene with aryl boronic acids.
The Challenge: This substrate presents a classic chemoselectivity problem. It contains two electrophilic sites:
-
C(sp³)–Cl: The chloromethyl group (Position 5), which is highly susceptible to nucleophilic attack (hydrolysis/alkylation) or oxidative addition under forcing conditions.
The Solution: By utilizing the distinct rates of oxidative addition between aryl bromides and alkyl chlorides, coupled with a mild base/solvent system, we can exclusively functionalize the C2 position while preserving the chloromethyl handle for downstream derivatization.
Chemoselectivity & Mechanistic Logic
The success of this protocol relies on the kinetic preference of Palladium(0) catalysts.
-
Oxidative Addition (OA): The rate of OA into the C(sp²)–Br bond is significantly faster than into the C(sp³)–Cl bond.
-
Nucleophilic Displacement: The chloromethyl group is an allylic-like electrophile. Strong bases (e.g., hydroxides, alkoxides) or high temperatures can lead to S_N2 displacement (formation of alcohols or ethers). Therefore, Potassium Phosphate (K₃PO₄) is selected as the base; it is sufficiently basic to activate the boronic acid but sterically bulky and less nucleophilic than carbonates or hydroxides, minimizing side reactions at the -CH₂Cl site.
Reaction Scheme & Selectivity Visualization
Figure 1: Reaction scheme highlighting the chemoselective pathway favoring C-Br coupling over C-Cl displacement.
Optimized Protocol (Standard Operating Procedure)
Scale: 1.0 mmol (approx. 200 mg of substrate) Yield Expectation: 75–90% (Substrate dependent)
Materials:
-
Substrate: 2-Bromo-5-(chloromethyl)thiophene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1–1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)
-
Base: Potassium Phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Atmosphere: Argon or Nitrogen (Strictly inert)
Step-by-Step Workflow:
-
Preparation: Oven-dry a 25 mL round-bottom flask or microwave vial. Cool under argon flow.
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Loading (Solid): Charge the flask with the Substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) last. Note: If the catalyst is black/dark, it is oxidized. It should be bright yellow.
-
Solvent Addition: Add the degassed solvent mixture (concentration ~0.1 M, e.g., 10 mL for 1 mmol).
-
Reaction: Seal the vessel. Heat to 85–90°C for 4–12 hours.
-
Self-Validation Check: Monitor via TLC. The starting material (Rf ~0.6 in Hex/EtOAc) should disappear. The product usually is more polar/fluorescent.
-
-
Work-up:
-
Cool to Room Temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica Gel).
-
Caution: The product contains an alkyl chloride.[4] Avoid basic modifiers (like triethylamine) in the eluent to prevent degradation on the column.
-
Process Flow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Optimization & Troubleshooting Matrix
If the standard protocol yields poor results, consult this matrix. Causal factors are linked to specific failure modes.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation (O₂) or old catalyst. | Sparge solvents longer; use fresh Pd(PPh₃)₄ or switch to Pd(dppf)Cl₂. |
| Hydrolysis (-CH₂OH) | Base is too strong or reaction time too long. | Switch base from K₃PO₄ to KF or NaHCO₃. Reduce water ratio (e.g., Toluene/H₂O 10:1). |
| Dechlorination (-CH₃) | Hydride source present or excessive heating. | Ensure solvent is peroxide-free (fresh dioxane). Lower temp to 70°C. |
| Homocoupling (Ar-Ar) | Oxygen leak. | Check seals; increase Argon flow; add catalyst after degassing. |
Alternative Catalyst Systems
For sterically hindered boronic acids, the standard Pd(PPh₃)₄ may be too slow, leading to side reactions.
-
Option B (High Activity): Pd(dppf)Cl₂·DCM (3 mol%) with Na₂CO₃ in Toluene/Ethanol/Water (4:1:1).
-
Note: Carbonate is more basic; monitor strictly for hydrolysis of the chloromethyl group.
-
References
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. Source: Chemistry Central Journal (2014).[5] Context: Demonstrates the stability of halomethyl-thiophenes under Suzuki conditions using Pd(PPh3)4/K3PO4. URL:[Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Source: Chemistry Central Journal (2018). Context: Establishes chemoselectivity principles for halogenated thiophenes. URL:[Link]
-
Suzuki-Miyaura Cross-Coupling: Reaction Principle. Source: Organic Chemistry Portal.[6] Context: General mechanism and base/solvent effects.[4][7] URL:[Link]
-
Preparation of 2-(bromomethyl)-5-aryl-thiophenes. Source: ResearchGate (Full Text PDF). Context: Specific experimental details for workup and purification of sensitive thienyl alkyl halides. URL:[Link]
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
synthesis of antifungal agents using 2-Bromo-5-(chloromethyl)thiophene
Application Note: Strategic Utilization of 2-Bromo-5-(chloromethyl)thiophene in Antifungal Pharmacophore Assembly
Executive Summary
This application note details the synthetic utility of 2-Bromo-5-(chloromethyl)thiophene (CAS: 36057-39-3) as a bifunctional scaffold for next-generation antifungal agents. Unlike traditional benzene-based antifungals, the thiophene core offers unique bioisosteric advantages, including altered metabolic stability and optimized lipophilicity.
This guide provides a validated, divergent synthetic workflow to access Azole-Thiophene-Aryl triads—a structural motif potent against Candida albicans and Aspergillus fumigatus via lanosterol 14
Strategic Rationale & Retrosynthesis
The molecule contains two orthogonal reactive handles:
-
C5-Chloromethyl (
Electrophile): Prime target for reactions with nitrogen heterocycles (imidazoles/triazoles) to establish the CYP51-binding "warhead." -
C2-Bromine (
Halide): Ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach lipophilic aryl tails, essential for fungal membrane penetration.
Operational Logic:
While the order of operations is flexible, Path A (Azolation
[1][2]
Detailed Experimental Protocols
Safety Pre-Requisite
-
Hazard: 2-Bromo-5-(chloromethyl)thiophene is a potent lachrymator and vesicant .
-
Control: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile over Latex) is required. Quench all glassware with dilute NaOH before removal from the hood.
Protocol A: Construction of the Azole Warhead (
Alkylation)
Objective: Installation of 1,2,4-triazole at the C5 position.
Reagents:
-
Substrate: 2-Bromo-5-(chloromethyl)thiophene (1.0 equiv)
-
Nucleophile: 1H-1,2,4-Triazole (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein acceleration.
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).
Step-by-Step:
-
Activation: In a round-bottom flask, suspend
and 1H-1,2,4-triazole in MeCN. Stir at RT for 20 mins to form the potassium triazolide salt in situ. -
Addition: Cool the mixture to 0°C. Add the thiophene substrate dropwise (dissolved in minimal MeCN) to prevent exotherm-driven polymerization.
-
Reaction: Add KI. Heat to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 1:1).[1] The starting material (
) should disappear; product appears at .
-
-
Workup: Filter off inorganic salts while hot. Concentrate the filtrate. Redissolve in EtOAc, wash with Brine (
). -
Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography.
-
Note: Regioselectivity issues (N1 vs. N4 attack) are common with triazoles. The N1 isomer is thermodynamically favored and usually the major product.
-
Protocol B: Installation of the Lipophilic Tail (Suzuki-Miyaura Coupling)
Objective: Coupling with 2,4-difluorophenylboronic acid (a common antifungal motif).
Reagents:
-
Substrate: 2-Bromo-5-(triazolylmethyl)thiophene (from Protocol A) (1.0 equiv)
-
Coupling Partner: 2,4-Difluorophenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) – Chosen for resistance to azole poisoning. -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane.
Step-by-Step:
-
Degassing: Charge the reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (
).-
Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.
-
-
Solvation: Add degassed Dioxane and aqueous
. -
Reaction: Heat to 90°C for 12 hours.
-
Visual Cue: The solution typically turns from orange/red to black (formation of Pd-black) upon completion.
-
-
Scavenging: After cooling, filter through a Celite pad to remove Pd residues.
-
Tip: Use a thiourea-functionalized silica scavenger if the final product is for biological assay (to remove trace heavy metals).
-
Comparative Data & Optimization
Table 1: Solvent Effects on Alkylation Efficiency (Protocol A)
| Solvent | Temperature | Time | Yield (Isolated) | Notes |
| Acetone | Reflux (56°C) | 12 h | 65% | Slow kinetics; incomplete conversion. |
| Acetonitrile | Reflux (82°C) | 5 h | 88% | Optimal balance of solubility/rate. |
| DMF | 80°C | 3 h | 72% | High yield but difficult workup (DMF removal). |
| THF | Reflux (66°C) | 10 h | 55% | Poor solubility of potassium triazolide. |
Table 2: Catalyst Selection for Cross-Coupling (Protocol B)
| Catalyst | Ligand Type | Yield | Comment |
| Monodentate | 40% | Significant poisoning by the triazole nitrogen. | |
| Bidentate | 92% | Large bite angle prevents azole coordination. | |
| Buchwald | 85% | Excellent but higher cost. |
Mechanism of Action (Biological Context)
The synthesized molecule acts as a competitive inhibitor of Lanosterol 14
[1][2][3][4][5]
References
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Source: Chemistry Central Journal (2015). Context: Validates the Suzuki coupling conditions for bromomethyl/bromo-thiophenes. URL:[Link]
-
Organic Syntheses Procedure: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Source: Organic Syntheses, Coll.[1][2] Vol. 10, p.523 (2004). Context: Authoritative protocol for imidazole/triazole alkylation using carbonate bases. URL:[Link]
-
Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal agents. Source: European Journal of Medicinal Chemistry (2021). Context: Establishes the structure-activity relationship (SAR) of the thiophene core in antifungal applications. URL:[Link]
-
PubChem Compound Summary: 2-Bromo-5-(chloromethyl)thiophene. Source: National Library of Medicine. Context: Safety data (GHS Hazards) and physical properties.[3][4][5] URL:[Link]
Sources
Application Notes & Protocols: Chemoselective Grignard Reactions Utilizing 2-Bromo-5-(chloromethyl)thiophene
Abstract
These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-Bromo-5-(chloromethyl)thiophene in Grignard reactions. The primary focus is on achieving chemoselective magnesium insertion at the C-Br bond while preserving the reactive chloromethyl group. This bifunctional reagent is a valuable building block in medicinal chemistry and materials science, but its successful application hinges on understanding and controlling the differential reactivity of its two halide centers. This document elucidates the underlying mechanistic principles, details potential side reactions, and provides robust, step-by-step protocols for the formation of 5-(chloromethyl)thiophen-2-ylmagnesium bromide and its subsequent reaction with electrophiles.
The Chemoselectivity Challenge: Aryl Bromide vs. Benzylic-type Chloride
The core challenge in utilizing 2-Bromo-5-(chloromethyl)thiophene lies in its two distinct carbon-halogen bonds. The formation of a Grignard reagent requires the oxidative insertion of magnesium into a carbon-halogen bond. The selectivity of this insertion is governed by the bond dissociation energies of the respective C-X bonds.[1]
-
C(sp²)–Br Bond (Aryl Bromide): This bond is weaker and has a lower activation energy for magnesium insertion compared to a C-Cl bond.[1] This is the desired site for Grignard formation.
-
C(sp³)–Cl Bond (Chloromethyl Group): While a C-Cl bond is generally less reactive than a C-Br bond, the chloromethyl group on the thiophene ring behaves like a benzylic halide. Benzylic halides are highly susceptible to side reactions, particularly Wurtz-type coupling, where the newly formed Grignard reagent can act as a nucleophile and attack the chloromethyl group of an unreacted starting material molecule.[2][3][4]
Therefore, the experimental conditions must be finely tuned to favor the kinetic formation of the aryl Grignard reagent at a low temperature, minimizing the residence time and concentration of the active reagent to prevent subsequent side reactions.
Reaction Mechanism and Key Experimental Considerations
The formation of a Grignard reagent is a surface-mediated reaction that is believed to proceed through a single electron transfer (SET) mechanism.[5] Success is contingent on several critical factors:
-
Magnesium Activation: Commercial magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.[6] This layer must be removed or bypassed. Chemical activation with a small amount of iodine or 1,2-dibromoethane is highly effective.[6][7] The iodine etches the surface, exposing fresh, reactive magnesium.
-
Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent through coordination. Tetrahydrofuran (THF) is generally superior to diethyl ether for preparing aryl Grignards as it is a better coordinating solvent, enhancing the solubility and reactivity of the organomagnesium species.[2][5]
-
Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including water from the atmosphere, glassware, or solvent.[4][7] Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents must be used under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Low temperatures (0 to 10 °C) are critical for this specific substrate. Lowering the temperature slows down the rate of the undesired Wurtz coupling reaction, which has a higher activation energy than the initial Grignard formation.[2]
Potential Side Reactions
Understanding and mitigating side reactions is paramount for achieving a high yield of the desired product.
| Side Reaction | Description | Mitigation Strategy |
| Wurtz-Type Coupling | The primary undesired reaction. The formed Grignard reagent, 5-(chloromethyl)thiophen-2-ylmagnesium bromide, attacks the electrophilic chloromethyl carbon of the starting material, 2-Bromo-5-(chloromethyl)thiophene, to form a dimer.[3][4] | Maintain low temperature. Use slow, controlled addition of the substrate to the magnesium suspension to keep the instantaneous concentration of the Grignard reagent low. |
| Homocoupling | Two aryl radicals can couple to form a bithiophene derivative. This is generally a minor pathway but can be promoted by higher temperatures. | Maintain low temperature. |
| Grignard Reagent Degradation | Reaction with trace amounts of water or atmospheric oxygen. | Ensure rigorous anhydrous and inert atmosphere techniques. |
Experimental Protocols
Protocol A: Chemoselective Preparation of 5-(chloromethyl)thiophen-2-ylmagnesium Bromide
This protocol details the formation of the Grignard reagent, which is then used in situ for subsequent reactions.
Diagram: Experimental Workflow
Caption: Workflow for Grignard reagent preparation.
Materials & Reagents:
-
Magnesium turnings (≥99%)
-
2-Bromo-5-(chloromethyl)thiophene
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Argon or Nitrogen gas supply
Procedure:
-
Glassware Preparation: Thoroughly flame-dry the three-neck flask, condenser, and dropping funnel under vacuum and allow them to cool to room temperature under a positive pressure of Argon.[2]
-
Reagent Setup: To the flask, add magnesium turnings (1.2 eq). Add one small crystal of iodine. The flask should immediately be sealed and placed under a positive pressure of Argon.
-
Initiation: Add a portion of the total anhydrous THF via syringe. To the dropping funnel, add a solution of 2-Bromo-5-(chloromethyl)thiophene (1.0 eq) dissolved in the remaining anhydrous THF.
-
Reaction Initiation: Cool the magnesium suspension to 0 °C using an ice bath. Add approximately 10% of the substrate solution from the dropping funnel to the stirred magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle bubbling from the magnesium surface. If the reaction does not start, gently warm the flask with a heat gun until initiation occurs, then immediately re-cool to 0 °C.
-
Substrate Addition: Once initiated, add the remainder of the substrate solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A controlled, slow addition is crucial to minimize Wurtz coupling.[3]
-
Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The successful formation of the Grignard reagent is indicated by the consumption of most of the magnesium and the formation of a dark grey/brown solution. This solution should be used immediately in the next step.
Protocol B: Reaction with an Electrophile (Example: Benzaldehyde)
This protocol describes the reaction of the freshly prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Diagram: Reaction Scheme
Caption: Chemoselective Grignard formation and reaction.
Procedure:
-
Electrophile Addition: To the freshly prepared Grignard solution from Protocol A, maintained at 0 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes. The internal temperature should be kept below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates consumption of the aldehyde.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the desired alcohol, (5-(chloromethyl)thiophen-2-yl)(phenyl)methanol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).- Wet glassware or solvent. | - Add another small crystal of iodine.- Briefly warm a spot on the flask with a heat gun.- Add 1-2 drops of 1,2-dibromoethane.- Ensure all components are rigorously dried.[8] |
| Low yield of desired product | - Significant Wurtz coupling.- Premature quenching of Grignard reagent. | - Decrease the rate of substrate addition.- Ensure the reaction temperature did not exceed 10 °C during addition.- Re-verify anhydrous conditions and inert atmosphere. |
| Formation of significant homocoupling dimer | - Reaction temperature was too high. | - Maintain strict temperature control, especially during initiation and addition. |
Safety Precautions
-
Grignard reactions are exothermic and can become vigorous if the substrate is added too quickly.
-
Anhydrous ethers like THF can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Use caution when quenching the reaction, as the addition of water to unreacted magnesium and Grignard reagent can be highly exothermic and release hydrogen gas.
References
-
Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - NIH.[Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros.[Link]
- Synthesis method of 2-thiopheneethanol.
-
Development of potential manufacturing routes for substituted thiophenes. PMC - NIH.[Link]
-
Chemoselective Homologation–Deoxygenation Strategy Enabling the Direct Conversion of Carbonyls into (n+1)-Halomethyl-Alkanes. ACS Publications.[Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.[Link]
-
Grignard successes and failures. Sciencemadness.org.[Link]
- Process for making thiophene carboxamide derivative.
-
Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? Reddit r/chemistry.[Link]
-
Grignard Reaction. University of Missouri-St. Louis.[Link]
- A kind of synthetic method of 2- chlorothiophene -5- formic acid.
-
Grignard Reaction. University of Rochester.[Link]
- Process for synthesizing 2-thiopheneethanol and derivatives thereof.
- Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate.[Link]
-
2-Thienylmethylmagnesium chloride. PubChem.[Link]
-
Grignard Reaction. University of Wisconsin-Madison.[Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.[Link]
-
Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. ACS Publications.[Link]
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube.[Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry.[Link]
-
(ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. Filo.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Guide: Amination Strategies for Chloromethyl-Substituted Thiophenes
Topic: Protocol for Amination of Chloromethyl Group in Halogenated Thiophenes Type: Technical Application Note & Protocol Guide
Abstract
The functionalization of halogenated thiophenes via the chloromethyl group is a pivotal transformation in the synthesis of antithrombotic agents (e.g., Clopidogrel analogs), kinase inhibitors, and optoelectronic materials. While chemically similar to benzylic halides, thenylic halides (chloromethyl thiophenes) exhibit heightened reactivity and significant instability. This guide outlines high-fidelity protocols for the amination of 2-chloromethyl-5-chlorothiophene and related analogs, prioritizing reaction control, safety, and yield maximization.
Core Directive: Reactivity & Safety Profile
CRITICAL WARNING:
-
Lachrymatory Hazard: Chloromethyl thiophenes are potent lachrymators. All operations must occur in a functioning fume hood.[1][2]
-
Explosive Instability: Unlike benzyl chloride, 2-chloromethylthiophene and its halogenated analogs are prone to autocatalytic decomposition (resinification) mediated by evolved HCl. They should never be stored in sealed vessels without stabilizers (e.g., triethylamine or dicyclohexylamine).
-
Cold Chain: Reagents must be stored at -20°C and used immediately upon warming.
Mechanistic Insight: Thenylic vs. Benzylic
The sulfur atom in the thiophene ring donates electron density via resonance, stabilizing the transition state for SN1 pathways, yet the substrate remains highly active toward SN2 displacements.
-
The Challenge: The primary failure mode is N-alkylation vs. Polymerization . The HCl byproduct from the amination can catalyze the polymerization of the thiophene ring. Therefore, rapid acid scavenging is the rate-determining factor for success.
Figure 1: Mechanistic pathway highlighting the critical role of acid scavenging in preventing substrate degradation.
Strategic Planning: Route Selection
Select the protocol based on the target amine class. Direct alkylation of primary amines often leads to uncontrollable bis-alkylation (formation of tertiary amines).
| Target Product | Recommended Route | Key Reagents | Pros/Cons |
| Secondary Amine | Protocol A (Direct Alkylation) | Primary Amine (Excess), K₂CO₃ | Pros: Direct. Cons: Requires large excess of amine to prevent bis-alkylation. |
| Tertiary Amine | Protocol B (Standard SN2) | Secondary Amine (1.1 eq), DIPEA | Pros: High yield, clean conversion. Cons: Steric hindrance can slow reaction. |
| Primary Amine | Protocol C (Delépine or Gabriel) | Hexamine or K-Phthalimide | Pros: No over-alkylation. Cons: Two-step process (alkylation + hydrolysis). |
Experimental Protocols
Protocol A/B: Direct Amination (General SN2)
Best for synthesizing tertiary amines or secondary amines using cheap, volatile primary amines.
Reagents:
-
Substrate: 2-Chloromethyl-5-chlorothiophene (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv for sec-amines; 5.0–10.0 equiv for prim-amines)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) or K₂CO₃ (2.0 equiv)
-
Catalyst (Optional): NaI (0.1 equiv) - Finkelstein conditions
-
Solvent: Acetonitrile (ACN) or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation of Nucleophile Pool:
-
In a round-bottom flask under N₂ atmosphere, dissolve the Amine and DIPEA in anhydrous ACN (0.2 M concentration relative to substrate).
-
Note: If using K₂CO₃, ensure it is finely powdered and suspended vigorously.
-
-
Controlled Addition (The "Cold-Drop" Technique):
-
Cool the amine solution to 0°C .
-
Dissolve the Chloromethyl Thiophene in a minimal volume of ACN.
-
Add the thiophene solution dropwise to the amine mixture over 30 minutes.
-
Rationale: Low temperature prevents immediate polymerization; dropwise addition keeps the concentration of the alkylating agent low relative to the amine (crucial if targeting secondary amines).
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Timeline: Secondary amines typically react within 2–4 hours.
-
Optimization: If conversion is <50% after 4 hours, add NaI (10 mol%) . The in situ generation of the iodomethyl thiophene (more reactive) accelerates the reaction.
-
-
Workup (Acid-Free):
Protocol C: The Delépine Reaction (Synthesis of Primary Amines)
Best for generating the primary aminomethyl group (-CH₂NH₂) without bis-alkylation.
Reagents:
-
Substrate: 2-Chloromethyl-5-chlorothiophene
-
Reagent: Hexamethylenetetramine (Hexamine/Urotropine) (1.05 equiv)
-
Solvent: Chloroform or Ethanol
Methodology:
-
Quaternary Salt Formation:
-
Dissolve Hexamine in Chloroform (0.5 M).
-
Add Chloromethyl Thiophene dropwise at RT.
-
Reflux for 2–4 hours.
-
Observation: A thick white precipitate (the quaternary ammonium salt) will form.
-
Filtration: Cool and filter the solid.[1] Wash with cold ether. This salt is stable and can be stored, solving the instability issue of the starting material.
-
-
Hydrolysis (Release of Amine):
-
Suspend the salt in Ethanol/Conc. HCl (5:1 ratio).
-
Heat to 50°C for 2 hours (cleaves the hexamine cage).
-
Neutralization: Cool to 0°C, adjust pH to >10 with NaOH.
-
Extract the free amine with DCM.
-
Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Dielectric Constant | Suitability | Notes |
| Acetonitrile (ACN) | 37.5 | Excellent | Best balance of polarity for SN2; easy workup. |
| DMF | 36.7 | Good | Accelerates reaction but difficult to remove; promotes polymerization if wet. |
| THF | 7.5 | Moderate | Good for solubility, but reaction kinetics are slower than in ACN. |
| DCM | 8.9 | Poor | Reaction is often too slow; useful only for biphasic reactions. |
Troubleshooting Logic
Figure 2: Decision matrix for troubleshooting common synthetic failures.
References
-
BenchChem. (2025).[1][2][4][5] Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene. Retrieved from
-
Organic Syntheses. (1955).[6] 2-Chloromethylthiophene.[1][2][4][5][7][8][9][10] Org. Synth. Coll. Vol. 3, p. 197. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiophene. Retrieved from
-
PubChem. (2025).[9] 2-(Chloromethyl)thiophene Compound Summary. Retrieved from
-
Chemical Reviews. (2003). Nucleophilic Substitution Reactions by Electron Transfer. Retrieved from
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- 6. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 7. 2-氯-5-(氯甲基)噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloro-5-methylthiophene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of Thiophene-Based Organic Semiconductors via Stille Cross-Coupling Polymerization Using 2-bromo-5-(tributylstannyl)thiophene
Abstract
This document provides a comprehensive guide for the synthesis of thiophene-based organic semiconductors, with a specific focus on the utilization of 2-bromo-5-(tributylstannyl)thiophene (CAS 7311-46-8) in Stille cross-coupling polymerization. Thiophene-based π-conjugated polymers are a cornerstone of organic electronics, finding applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice to ensure reproducible and high-quality polymer synthesis.
Introduction to Thiophene-Based Organic Semiconductors
Thiophene-based polymers are a premier class of organic semiconductors due to their excellent charge transport properties, environmental stability, and tunable electronic characteristics through chemical modification.[3][4] The electronic and optical properties of these materials are intrinsically linked to the delocalization of π-electrons along the polymer backbone. The degree of this delocalization is highly dependent on the structural integrity and regioregularity of the polymer chain.[5] Defects in the polymer chain can disrupt conjugation and create charge trapping sites, thereby diminishing device performance.[5][6]
Various synthetic methodologies have been developed to produce high-quality thiophene-based polymers, including oxidative polymerization, Grignard Metathesis (GRIM) polymerization, and palladium-catalyzed cross-coupling reactions such as Suzuki and Stille polymerizations.[7][8] Among these, the Stille cross-coupling reaction offers a robust and versatile route to well-defined conjugated polymers with high molecular weights and controlled regioregularity.[6][9]
The Central Role of CAS 7311-46-8 in Stille Polymerization
The monomer 2-bromo-5-(tributylstannyl)thiophene, identified by CAS number 7311-46-8, is a bifunctional molecule specifically designed for A-B type self-condensation polymerization via the Stille coupling mechanism.
-
Chemical Structure: C₁₆H₃₀SSn
-
Molecular Weight: 373.18 g/mol
-
Appearance: Colorless to pale yellow liquid[10]
-
Key Features: This monomer contains both an electrophilic site (the bromo group) and a nucleophilic site (the tributylstannyl group) on the same thiophene ring. This unique arrangement allows for a self-condensation reaction, simplifying the polymerization process by requiring only a single monomer.
The causality for its widespread use lies in the reliability of the Stille coupling reaction. This palladium-catalyzed reaction is highly tolerant of a wide range of functional groups, which is a significant advantage for synthesizing complex and functionalized polymers.[9] The reaction proceeds via a well-understood catalytic cycle, ensuring high yields and the formation of polymers with predictable structures.[6]
Synthetic Strategy: The Stille Cross-Coupling Mechanism
The Stille polycondensation is a powerful tool for forming C-C bonds between sp²-hybridized carbon atoms.[9] The catalytic cycle, which is fundamental to understanding the polymerization process, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, the bromo-thiophene end of the monomer), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organostannane (the tributylstannyl-thiophene end of another monomer) transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-limiting step of the reaction.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Detailed Experimental Protocol: Synthesis of a Thiophene-Based Polymer
This protocol details the synthesis of a poly(thiophene) derivative using 2-bromo-5-(tributylstannyl)thiophene. The procedure is adapted from established methodologies for Stille polymerization.[11]
Critical Consideration: Inert Atmosphere All procedures must be performed under a strict inert atmosphere (e.g., high-purity Argon or Nitrogen) using Schlenk line or glovebox techniques. Organometallic reagents and palladium catalysts are sensitive to oxygen and moisture.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| 2-bromo-5-(tributylstannyl)thiophene | 7311-46-8 | Major Supplier | >97% | The key monomer. |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | Major Supplier | >97% | Pd₂(dba)₃, a common Pd(0) precursor. |
| Tri(o-tolyl)phosphine | 6163-58-2 | Major Supplier | >98% | P(o-tol)₃, a bulky phosphine ligand. |
| Anhydrous, Degassed Toluene | 108-88-3 | Major Supplier | >99.8% | Solvent. Must be thoroughly dried and deoxygenated. |
| Methanol | 67-56-1 | Major Supplier | ACS Grade | Used for precipitation. |
| Hexane | 110-54-3 | Major Supplier | ACS Grade | Used for Soxhlet extraction. |
| Chloroform | 67-66-3 | Major Supplier | ACS Grade | Used for Soxhlet extraction and polymer dissolution. |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the thiophene-based polymer.
Step-by-Step Procedure
-
Catalyst Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (e.g., 0.015 eq) and P(o-tol)₃ (e.g., 0.06 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality: The phosphine ligand stabilizes the Pd(0) species and facilitates the catalytic cycle. Bulky ligands like P(o-tol)₃ can promote the reductive elimination step.
-
-
Monomer Addition: Add 2-bromo-5-(tributylstannyl)thiophene (1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula transfer to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Seal the flask and heat the reaction mixture in an oil bath at 90-110 °C with vigorous stirring for 24-48 hours. The solution will typically darken and may become viscous as the polymer forms.
-
Reaction Quenching & Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a large excess of methanol (approx. 10x the volume of the reaction solvent). The polymer will precipitate as a dark solid.
-
Initial Purification: Stir the suspension for several hours to ensure complete precipitation, then collect the solid by filtration. Wash the solid extensively with methanol to remove residual catalyst and unreacted monomer.
-
Soxhlet Extraction: Dry the crude polymer and subject it to sequential Soxhlet extraction. This is a critical step for achieving high purity.
-
Methanol: To remove any remaining catalyst and oligomeric species.
-
Hexane: To remove low molecular weight polymer chains.
-
Chloroform (or other suitable solvent like chlorobenzene): To extract the desired high molecular weight polymer fraction.
-
Causality: Soxhlet extraction fractionates the polymer based on solubility, which correlates with molecular weight. This process is essential for removing impurities that can negatively impact electronic properties.
-
-
Final Product Isolation: Precipitate the polymer from the chloroform fraction into methanol again. Collect the purified polymer by filtration and dry it under vacuum at 40-60 °C until a constant weight is achieved.
Characterization of the Synthesized Polymer
Proper characterization is essential to validate the synthesis and understand the material's properties.
| Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | To confirm the polymer structure and assess regioregularity. | For a regioregular head-to-tail poly(3-alkylthiophene), a characteristic singlet for the aromatic proton on the thiophene ring is expected around 6.9-7.1 ppm.[12] The alkyl side-chain protons will appear in the upfield region. |
| Gel Permeation (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | Typical Mn values can range from 10 to 100 kDa, with PDI values between 1.5 and 2.5 for Stille polymerization.[12][13] |
| UV-Vis Spectroscopy | To determine the optical bandgap (E_g) and assess the extent of π-conjugation in solution and thin film. | In solution (e.g., chloroform), a broad absorption peak (λ_max) is typically observed between 450-550 nm. In thin films, this peak often red-shifts and may show vibronic features, indicating increased planarity and intermolecular interactions. The optical bandgap can be estimated from the absorption edge.[12][14] |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | From the onset oxidation and reduction potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be calculated, which are crucial for designing electronic devices. |
Applications in Organic Electronics and Drug Development
The synthesized thiophene-based semiconductors are primarily used in organic electronic devices.[2][3][15] Their properties make them suitable as the active layer in:
-
Organic Field-Effect Transistors (OFETs): For use in flexible displays, sensors, and logic circuits.
-
Organic Photovoltaics (OPVs): As the electron donor material in bulk heterojunction solar cells.[13]
-
Organic Light-Emitting Diodes (OLEDs): As the hole transport or emissive layer.
In the realm of drug development and biomedical applications, conducting polymers are gaining significant interest.[16] Their ability to conduct both ions and electrons makes them ideal for interfacing with biological systems. Potential applications include:
-
Drug Delivery Systems: Electrically stimulated release of therapeutic agents from a polymer matrix.[16]
-
Biosensors: For the sensitive and selective detection of biomolecules.[3][16]
-
Tissue Engineering: As conductive scaffolds to promote cell growth and differentiation, particularly for neural and cardiac tissues.[16][17]
Troubleshooting and Safety Precautions
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | Impure monomer, insufficient reaction time, non-stoichiometric A-B monomer, presence of oxygen/moisture, incorrect catalyst/ligand ratio. | Purify monomer before use. Extend reaction time. Ensure rigorous inert atmosphere conditions. Optimize catalyst loading. |
| Broad Polydispersity (PDI > 3) | Side reactions, slow initiation, chain transfer reactions. | Ensure high purity of all reagents and solvents. Lower the reaction temperature. |
| Insoluble Polymer Fraction | Cross-linking, excessively high molecular weight. | Reduce reaction time or temperature. Use a solvent with higher boiling point for Soxhlet extraction. |
Safety Precautions
Organotin Compound Hazard: 2-bromo-5-(tributylstannyl)thiophene is an organotin compound. Organotins are a class of toxic chemicals.[18] The toxicity varies, with tri-substituted tins like tributyltin derivatives being particularly hazardous.[18][19] They can be absorbed through the skin and are toxic if ingested or inhaled.[20]
-
Handling: Always handle organotin compounds in a certified chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat at all times.[19]
-
Waste Disposal: All waste containing organotin compounds, including contaminated solvents, glassware, and PPE, must be disposed of as hazardous waste according to institutional guidelines.[19][20]
-
Spills: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical spills. Use appropriate absorbent materials.[20]
References
-
Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups. (n.d.). Scientific.Net. Retrieved from [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). The National Academies Press. Retrieved from [Link]
-
Synthesis and Characterization of poly(3-hexylthiophene). (n.d.). Iraqi Journal of Physics. Retrieved from [Link]
-
Structures and properties of poly(3-alkylthiophene) thin-films fabricated though vapor-phase polymerization. (2012). Journal of Nanoscience and Nanotechnology. Retrieved from [Link]
-
ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved from [Link]
-
Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. (n.d.). MDPI. Retrieved from [Link]
-
Self-orienting Head-to-Tail Poly(3-alkylthiophenes): New Insights on Structure-Property Relationships in Conducting Polymers. (n.d.). Carnegie Mellon University. Retrieved from [Link]
-
Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. (2023). Semantic Scholar. Retrieved from [Link]
-
Organo-tin compounds. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
-
Thiophene-Based Trimers and Their Bioapplications: An Overview. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. (2023). Juniper Publishers. Retrieved from [Link]
-
Thiophene-Based Organic Semiconductors. (n.d.). ResearchGate. Retrieved from [Link]
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Thiophene-Based Organic Semiconductors. (2017). PubMed. Retrieved from [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A‐D‐A. (2022). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Syntheses-of-Thiophene-and-Thiazole-Based-Building-Lahtinen-Kon Einschlag/5c1a53234857b2829396ac3588f91807d9215099]([Link] Einschlag/5c1a53234857b2829396ac3588f91807d9215099)
-
Synthesis of Thiophene, Selenophene and Thiophene-s-dioxide Based Organic Semiconductors for Organic Electronics. (2017). Semantic Scholar. Retrieved from [Link]
-
Thiophene‐Based Polymers: Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiophene-Based Trimers for In Vivo Electronic Functionalization of Tissues. (2020). ACS Publications. Retrieved from [Link]
-
Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (2022). ResearchGate. Retrieved from [Link]
-
Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. (n.d.). CiteSeerX. Retrieved from [Link]
-
Synthesis of alpha,alpha'-linked oligophospholes and polyphospholes by using Pd-CuI-promoted Stille-type coupling. (2010). PubMed. Retrieved from [Link]
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Application Notes and Protocols for C-H Activation Functionalization of 2-Bromo-5-(chloromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of a Privileged Heterocycle
The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and organic electronic materials.[1][2] The targeted synthesis of highly functionalized thiophenes is therefore of paramount importance. Traditional cross-coupling methods, while powerful, often necessitate multi-step pre-functionalization of the starting materials.[3][4] In contrast, direct C-H activation has emerged as a more atom- and step-economical strategy, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[5][6][7]
This application note provides a comprehensive guide to the palladium-catalyzed direct C-H arylation of 2-bromo-5-(chloromethyl)thiophene. This trifunctionalized building block offers a unique platform for sequential and regioselective modifications. The inherent reactivity differences between the C-Br, C-Cl, and C-H bonds allow for a strategic approach to the synthesis of complex, multi-substituted thiophenes. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting.
Mechanism & Strategy: Navigating Regioselectivity and Chemoselectivity
The direct arylation of 2-bromo-5-(chloromethyl)thiophene with an aryl halide is a palladium-catalyzed process that proceeds through a C-H activation/C-C coupling cycle. The key challenge and strategic consideration in this reaction is controlling both regioselectivity (which C-H bond is activated) and chemoselectivity (avoiding unwanted reactions at the C-Br or C-CH2Cl bonds).
Regioselectivity: The thiophene ring in the substrate has two available C-H bonds at the C3 and C4 positions. In palladium-catalyzed direct arylations of 2-substituted thiophenes, functionalization typically occurs at the C5 position. However, with the C5 position blocked by the chloromethyl group, the reaction will be directed to either the C3 or C4 position. The electronic and steric environment of the thiophene ring, influenced by the bromo and chloromethyl substituents, will dictate the preferred site of C-H activation. The C4 position is generally less sterically hindered, making it a likely candidate for functionalization.
Chemoselectivity: The substrate contains two halogen atoms, a bromine at C2 and a chlorine in the chloromethyl group. The C(sp2)-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C(sp3)-Cl bond. Therefore, under carefully controlled conditions, it is possible to selectively activate a C-H bond without cleaving the C-Br bond. The chloromethyl group is generally stable under these conditions, though at elevated temperatures or with certain catalysts, dearomatization reactions have been observed.[8]
The generally accepted mechanism for palladium-catalyzed direct C-H arylation involves a concerted metalation-deprotonation (CMD) pathway. The catalytic cycle can be visualized as follows:
Figure 1: A simplified catalytic cycle for the direct C-H arylation of thiophene.
Experimental Protocol: Direct C4-Arylation of 2-Bromo-5-(chloromethyl)thiophene
This protocol describes a general procedure for the palladium-catalyzed direct arylation of 2-bromo-5-(chloromethyl)thiophene with an aryl bromide.
Materials and Equipment:
-
2-Bromo-5-(chloromethyl)thiophene
-
Aryl bromide of choice
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4)
-
Potassium carbonate (K2CO3), anhydrous
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen) supply
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add 2-bromo-5-(chloromethyl)thiophene (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Causality: The use of an excess of the aryl bromide ensures complete consumption of the thiophene substrate. Pd(OAc)2 is a common and effective palladium precursor. The bulky and electron-rich phosphine ligand, PCy3, is known to promote C-H activation. K2CO3 is the base required for the deprotonation step in the CMD mechanism.
-
-
Addition of Solvent and Additive:
-
Add anhydrous N,N-dimethylacetamide (DMA, 3-5 mL) to the reaction vessel via syringe.
-
Add pivalic acid (0.3 mmol, 30 mol%) to the reaction mixture.
-
Causality: DMA is a polar aprotic solvent that effectively dissolves the reactants and catalyst. Pivalic acid acts as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) step and often accelerating the reaction.[7]
-
-
Reaction Conditions:
-
Seal the reaction vessel and place it in a preheated oil bath at 120-140 °C, or in a microwave reactor set to the desired temperature.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Causality: Higher temperatures are typically required to overcome the activation energy for C-H bond cleavage. Microwave heating can significantly reduce reaction times.[5] Reaction progress should be monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Data Presentation: Representative Reaction Parameters
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-Bromo-5-(chloromethyl)-4-(p-tolyl)thiophene | ~75% |
| 2 | 4-Bromoanisole | 2-Bromo-5-(chloromethyl)-4-(4-methoxyphenyl)thiophene | ~80% |
| 3 | 1-Bromo-4-fluorobenzene | 2-Bromo-4-(4-fluorophenyl)-5-(chloromethyl)thiophene | ~70% |
| 4 | 3-Bromopyridine | 2-Bromo-5-(chloromethyl)-4-(pyridin-3-yl)thiophene | ~60% |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh Pd(OAc)2 and ensure anhydrous and anaerobic conditions. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor quality reagents | Use freshly distilled/purified solvents and high-purity reagents. | |
| Formation of side products | Reaction at the C-Br bond | Lower the reaction temperature and/or catalyst loading. |
| Dearomatization | Avoid excessively high temperatures and prolonged reaction times.[8] | |
| Homocoupling of aryl bromide | Ensure a slight excess of the thiophene substrate is not used. | |
| Difficulty in purification | Co-elution of product and starting materials | Optimize the eluent system for column chromatography. |
Visualization of the Synthetic Workflow
Figure 2: A workflow diagram for the direct C-H arylation of 2-bromo-5-(chloromethyl)thiophene.
Conclusion and Future Perspectives
The direct C-H arylation of 2-bromo-5-(chloromethyl)thiophene offers a powerful and efficient route to novel, highly functionalized thiophene derivatives. By carefully controlling the reaction conditions, it is possible to achieve high regioselectivity for the C4 position while preserving the synthetically valuable C-Br and C-CH2Cl functionalities for subsequent transformations. This methodology opens up new avenues for the rapid construction of complex molecular architectures for applications in drug discovery and materials science. Further exploration of different catalytic systems and coupling partners will undoubtedly expand the scope and utility of this powerful synthetic strategy.
References
-
Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives. Macromolecular Rapid Communications, 41(9), e2000021. [Link]
-
One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 24(21), 3853. [Link]
-
Palladium-catalyzed direct arylation of heteroaromatic compounds: improved conditions utilizing controlled microwave heating. The Journal of Organic Chemistry, 76(19), 8138-8142. [Link]
-
Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Chemical Communications, (46), 8597-8607. [Link]
-
Direct Arylation of Thiophenes in Continuous Flow. European Journal of Organic Chemistry, 2019(43), 7249-7254. [Link]
-
2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth. European Journal of Medicinal Chemistry, 143, 683-698. [Link]
-
Palladium-catalyzed propargylative and allenylative dearomatization of 2-(chloromethyl)thiophenes: Remarkable effect of solvents. Tetrahedron, 64(26), 6075-6081. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS One, 10(6), e0129643. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(11), 2977. [Link]
-
Regio- and Chemo-selective C-H Arylation of 3-Bromothiophene: A Synthesis Shortcut to Versatile π-Conjugated Building Blocks for Optoelectronic Materials. Angewandte Chemie International Edition, 60(11), 5895-5900. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7338. [Link]
-
Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 58(41), 14613-14617. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 1515-1524. [Link]
-
Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... The Journal of Organic Chemistry, 80(24), 12345-12356. [Link]
Sources
- 1. Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities [mdpi.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. iris.unimore.it [iris.unimore.it]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing polymerization of 2-Bromo-5-(chloromethyl)thiophene during storage
Executive Summary
You are likely accessing this guide because your white/pale-yellow crystalline solid has turned into a dark, viscous oil or a black tar, potentially accompanied by a sharp, acrid odor.[1]
2-Bromo-5-(chloromethyl)thiophene is a highly reactive electrophile.[1] Its instability is not oxidative in the traditional sense; rather, it is driven by acid-catalyzed self-alkylation (Friedel-Crafts) .[1] The chloromethyl group acts as the electrophile, and the electron-rich thiophene ring acts as the nucleophile. This reaction releases Hydrogen Chloride (HCl), which catalyzes further reaction, creating a runaway autocatalytic loop.
This guide provides the mechanistic understanding, storage protocols, and rescue strategies required to handle this reagent safely.
Module 1: The Science of Instability
To prevent degradation, you must understand the mechanism. The molecule contains both the "seed" (chloromethyl group) and the "soil" (thiophene ring) for polymerization.
The Autocatalytic Loop
-
Initiation: Trace moisture or heat causes a single molecule to hydrolyze or ionize, releasing a proton (H+) or HCl.
-
Propagation: The thiophene ring of Molecule A attacks the methylene carbon of Molecule B.
-
Expulsion: The aromaticity is restored by expelling HCl.
-
Acceleration: The released HCl activates the chloromethyl group of the next monomer, accelerating the reaction exponentially.
Visualization: Degradation Pathway
The following diagram illustrates the transition from monomer to "Black Tar" (conjugated polymer).
Figure 1: The autocatalytic cycle.[1] Note the red arrow returning from HCl to the Monomer, indicating the self-accelerating nature of the decomposition.[1]
Module 2: Critical Storage Protocols
The goal of storage is to break the catalytic loop by removing the catalyst (HCl) and reducing kinetic energy.
The "4-Factor" Storage Matrix
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Freezer) | Reduces the kinetic energy available for the initial nucleophilic attack.[1] Do not store at RT. |
| Atmosphere | Argon or Nitrogen | Excludes moisture. Water hydrolyzes the -CH2Cl bond, generating HCl, which triggers the polymerization. |
| Physical State | Solid / Crystalline | The crystal lattice restricts molecular motion, preventing the "head-to-tail" alignment necessary for reaction.[1] Oils degrade faster. |
| Stabilizer | Acid Scavenger | Critical: Add 1-2 wt% of a non-nucleophilic base (e.g., Dicyclohexylamine or anhydrous Na₂CO₃) to the container. |
Recommended Stabilizers[1][2]
-
Dicyclohexylamine (Liquid): Preferred for liquid samples. It is bulky (sterically hindered), so it neutralizes HCl without displacing the chloride.
-
Sodium Bicarbonate/Carbonate (Solid): Preferred for solid storage. Add a small packet or mix trace amounts into the bulk solid.
Module 3: Troubleshooting & FAQs
Q1: My compound turned from white to purple/black. Is it ruined?
-
Diagnosis: This indicates the formation of conjugated polythiophene chains. The color arises from the extended pi-system (chromophore).
-
Solution: If the material is still mostly solid/liquid with some dark precipitate, you may be able to rescue it (see Module 4). If it is a solid black mass, it is likely fully polymerized and unusable.
Q2: The container "popped" when I opened it. What happened?
-
Diagnosis: Safety Hazard. This is caused by the buildup of HCl gas from decomposition.[2]
-
Action: Vent carefully in a fume hood. Do not store in hermetically sealed vessels without a pressure-relief mechanism or regular venting if the compound is known to be degrading.
Q3: Can I store it in solution?
-
Diagnosis: Generally, No .
-
Reasoning: Solvation increases molecular mobility, facilitating the intermolecular collisions required for polymerization. If you must store it in solution, use a non-polar solvent (Hexane/Heptane) over DCM/Chloroform, and ensure it is strictly anhydrous.
Q4: It smells strongly acrid/acidic. Is this normal?
-
Diagnosis: No. Pure chloromethyl thiophenes have a distinct, somewhat sweet/sulfurous odor. An acrid smell indicates free HCl.
-
Action: Perform an immediate "Rescue Purification" (Module 4) to remove the acid before it catalyzes total destruction.
Module 4: Rescue & Purification Protocols
If you detect early signs of degradation (yellowing, trace acid smell), use this protocol immediately.
Protocol: Flash Filtration (Acid Removal)
Objective: Remove the polymer (which is polar/insoluble) and the acid catalyst without exposing the compound to heat (distillation is risky).
Materials:
-
Silica Gel (neutral) or Basic Alumina (Activity III).
-
Solvent: 5% Ethyl Acetate in Hexanes (or 100% Pentane/Hexane if soluble).
-
Sintered glass funnel.
Steps:
-
Dissolve: Dissolve the crude material in the minimum amount of cold solvent.
-
Precipitate: If a black tar remains insoluble, decant the supernatant liquid.
-
Filter: Pass the solution rapidly through a short pad (2-3 cm) of Basic Alumina or Neutral Silica .
-
Why Basic Alumina? It actively neutralizes the HCl.
-
Why Short Pad? Long columns increase residence time and can cause degradation on the silica surface.
-
-
Concentrate: Evaporate the solvent on a rotary evaporator at low temperature (<30°C) .
-
Stabilize: Immediately add a stabilizer (e.g., trace NaHCO₃) and freeze.
Workflow: Decision Tree for Handling
Figure 2: Operational decision tree for assessing reagent quality.
References
-
Organic Syntheses , Coll.[3] Vol. 4, p.918 (1963); Vol. 38, p.86 (1958). 2-Chloromethylthiophene.[1][3] (Describes the instability and stabilization of the analog using dicyclohexylamine).
-
[1]
-
-
Wiberg, K. B., & McShane, H. F. (1963). Chloromethylation of Thiophene. Organic Syntheses. (Highlights the explosive hazard of sealed storage).
-
[1]
-
-
BLD Pharm. Safety Data Sheet: 2-Bromo-5-(chloromethyl)thiophene. (Confirming storage requirements and hazards).
-
McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials.
-
[1]
-
Sources
minimizing homocoupling side products in thiophene cross-coupling
Welcome to the Technical Support Center
You are likely here because your LC-MS traces are showing a persistent
Thiophene substrates present a "perfect storm" for homocoupling:
-
Electronic Richness: Thiophenes are electron-rich, making their organometallic intermediates highly nucleophilic and prone to oxidative dimerization.[1]
-
Catalyst Poisoning: The sulfur atom can coordinate to Palladium (Pd), displacing ligands and altering the catalyst's geometry, often favoring the formation of bis-thienyl Pd species.
-
Protodeboronation: In Suzuki couplings, thiophene-2-boronic acids are notoriously unstable, rapidly hydrolyzing to thiophene, which then complicates stoichiometry.[1]
This guide moves beyond basic advice ("add more catalyst") and focuses on mechanistic interventions to suppress the homocoupling pathway.
Module 1: Diagnostic Triage
Before changing your protocol, identify when the homocoupling occurs.[1]
Q: Is the homocoupling happening before the halide is even consumed? Diagnosis: Oxidative Homocoupling. If you see homocoupled boronic acid (Ar-Ar) early in the reaction while the aryl halide remains untouched, oxygen is the culprit. Pd(II) species generated by oxygen ingress catalyze the dimerization of the boronic acid faster than the oxidative addition to the aryl halide.
Q: Is the reaction stalling with significant homocoupling late-stage? Diagnosis: Transmetallation Competition. This suggests the concentration of the nucleophile (boronic acid/stannane) is too high relative to the oxidative addition complex. You are forcing two equivalents of the nucleophile onto the Pd center.
Visualizing the Divergence
The following diagram illustrates the critical "decision point" for the catalyst.
Figure 1: The Mechanistic Fork.[1] The green path requires the concentration of the Oxidative Addition complex (Ar-Pd-X) to exceed the rate of a second transmetallation event (Red path).
Module 2: The Suzuki-Miyaura Protocol (The Workhorse)
The Suzuki coupling is the most common method but suffers from the instability of thiophene boronic acids.
Strategy A: The MIDA Boronate Solution (Gold Standard)
For difficult thiophene couplings, standard boronic acids are often too reactive.[1] N-Methyliminodiacetic acid (MIDA) boronates are slow-release reagents.[2][3] They protect the boron center, releasing the active boronic acid only upon hydrolysis. This keeps the standing concentration of active nucleophile low, statistically preventing the "double transmetallation" that leads to homocoupling.
Protocol: Slow-Release MIDA Coupling
-
Stoichiometry: 1.0 equiv Aryl Halide, 1.2 equiv Thiophene-MIDA boronate.[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or XPhos (for chlorides).[1]
-
Solvent System: Dioxane:H₂O (10:1). Crucial: The water is necessary to hydrolyze the MIDA.
-
Base: K₃PO₄ (3.0 equiv). Anhydrous bases (like K₂CO₃ in DMF) will not work effectively because they cannot hydrolyze the MIDA ester to release the active species.
-
Temperature: 60–80°C.
Why this works: The hydrolysis of the MIDA ester is the rate-determining step. The active boronic acid is consumed by the catalyst immediately upon generation, leaving no excess available to dimerize.
Strategy B: Ligand Engineering
If you cannot use MIDA boronates, you must use steric bulk to prevent the coordination of two thiophenes to the palladium center.
Recommended Ligand Table
| Ligand Class | Specific Ligand | Why it helps |
| Biaryl Phosphines | XPhos / SPhos | The bulky biaryl backbone creates a "roof" over the Pd center, making it sterically difficult to fit two thiophene rings simultaneously, favoring the smaller halide partner. |
| Ferrocenyl | dppf | While common, dppf often allows homocoupling in thiophenes due to its large bite angle.[1] Avoid if homocoupling is >10%. |
| NHC | PEPPSI-IPr | Extremely bulky carbene ligand. Tightly holds the Pd, preventing sulfur poisoning and favoring mono-ligation.[1] |
Module 3: Stille & Kumada (Alternative Pathways)
Stille Coupling: The "Scrambling" Issue
In Stille coupling, homocoupling often arises from "ligand scrambling" where the aryl group on the tin exchanges with the aryl group on the palladium.
Troubleshooting Guide:
-
Issue: You see homocoupling of the stannane partner.
-
Fix: Use the "Copper Effect." Add CuI (10-20 mol%).
-
Issue: You see homocoupling of the halide partner.
-
Fix: This is reductive dimerization. Switch solvent to Toluene/DMF (non-polar/polar mix) and ensure strictly anhydrous conditions.
-
Kumada Coupling: The Oxidative Risk
Kumada reagents (Grignards) are highly reducing.
-
Protocol Adjustment: Add the Grignard reagent dropwise over 1 hour using a syringe pump to a solution of the catalyst and aryl halide.
-
Why: If you dump the Grignard in all at once, the high concentration of R-MgBr promotes the formation of Ar-Pd-Ar species (homocoupling). Keeping the Grignard concentration near zero ("starved conditions") forces it to react only with the Ar-Pd-X species waiting in solution.
Module 4: Advanced Protocols & FAQs
Q: My thiophene boronic acid turns black and yields 40% homocoupling. Why?
A: This is rapid protodeboronation and oxidative polymerization. The Fix: Switch to a Pre-Catalyst Loading method. Do not mix the catalyst and the boronic acid in the flask while heating up.
-
Heat the Aryl Halide + Base in solvent to reaction temperature.
-
Add the Thiophene Boronic acid last , ideally as a slow injection or in portions. Reasoning: This ensures the active Pd(0) is ready to receive the boronic acid immediately, rather than the boronic acid sitting around degrading or dimerizing while the catalyst activates.
Q: Can I just purify the homocoupled product out?
A: Often, no.[1] Thiophene dimers (bithiophenes) have very similar polarity to the cross-coupled thiophene-aryl products, making silica chromatography a nightmare. Chemical Purification Hack: If your product is stable to oxidation, treat the crude mixture with a mild oxidant (like FeCl₃ on silica) before the column. Bithiophenes are more easily oxidized than phenyl-thiophenes; this can sometimes alter the polarity of the impurity enough to separate it.
References
-
Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and General Solution for the Iterative Synthesis of Polyenes via MIDA Boronates." Journal of the American Chemical Society.[12][14] Link[1]
-
Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[12][14] Link[1]
-
Farina, V., & Krishnan, B. (1991).[1] "Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide." Journal of the American Chemical Society.[12][14] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. mdpi.com [mdpi.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Low Yields in Chloromethylation of 2-Bromothiophene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the chloromethylation of 2-bromothiophene. This guide is designed to provide in-depth troubleshooting assistance and address common questions that arise during this synthetic procedure. As a key intermediate in the synthesis of various pharmaceuticals and functional materials, achieving a high yield of 2-bromo-5-(chloromethyl)thiophene is often critical.[1] This document, structured in a user-friendly question-and-answer format, offers insights grounded in established chemical principles to help you optimize your reaction outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving specific problems you may encounter during the chloromethylation of 2-bromothiophene. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My yield of 2-bromo-5-(chloromethyl)thiophene is consistently low. What are the most likely causes?
Low yields in this reaction can often be attributed to several factors, primarily related to reaction conditions and the formation of side products.[2][3][4][5]
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature control is paramount. High temperatures can promote the formation of diarylmethane byproducts and polymeric materials.[2][6] Conversely, excessively low temperatures can significantly slow down the reaction rate.
-
Insufficient Hydrogen Chloride (HCl) Concentration: A high concentration of HCl is crucial for favoring the formation of the desired chloromethylated product over oligomers.[2][7] If the HCl concentration is too low, the intermediate hydroxymethylthiophene is more likely to react with another molecule of 2-bromothiophene, leading to unwanted polymer formation.[7]
-
Improper Molar Ratios of Reactants: The stoichiometry of the reactants, including the chloromethylating agent (formaldehyde or paraformaldehyde) and HCl, must be carefully controlled. An excess of the chloromethylating agent can lead to the formation of dichlorinated byproducts, such as 2-bromo-3,5-bis(chloromethyl)thiophene.[2]
-
Recommendation: Carefully calculate and control the molar ratios of your reactants. A typical starting point is a slight excess of the chloromethylating agent and a significant excess of HCl.
-
-
Formation of Diarylmethane Byproducts: A common side reaction is the formation of bis-(5-bromo-2-thienyl)methane.[6][9] This occurs when the initially formed 2-bromo-5-(chloromethyl)thiophene reacts with another molecule of 2-bromothiophene in an electrophilic aromatic substitution.
Question 2: I'm observing the formation of a viscous, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
The formation of polymeric material or "fouling" is a frequent issue in chloromethylation reactions of thiophenes.[2]
Potential Causes & Solutions:
-
Localized High Temperatures: Even with a cooling bath, inefficient stirring can create localized "hot spots" within the reaction mixture, promoting polymerization.[2]
-
Recommendation: Employ vigorous mechanical stirring to ensure uniform temperature distribution throughout the reaction vessel.
-
-
Low Hydrogen Chloride Concentration: As mentioned previously, an inadequate concentration of HCl can lead to the formation of thiophene-formaldehyde oligomers.[2][7]
-
Recommendation: Maintain a high concentration of HCl throughout the reaction by ensuring a steady and rapid stream of the gas.[7]
-
Question 3: My final product is difficult to purify, and I suspect it's unstable. What are the best practices for purification and storage?
2-bromo-5-(chloromethyl)thiophene is known to be a labile compound, prone to decomposition and polymerization, which can sometimes be explosive.[3][4][10]
Purification Recommendations:
-
Vacuum Distillation: This is the most common method for purification. However, it must be performed with extreme caution due to the thermal instability of the product.[2]
Storage Recommendations:
-
Stabilization: For storage, the addition of a stabilizer is highly recommended.
-
Storage Conditions:
Frequently Asked Questions (FAQs)
This section addresses general questions about the chloromethylation of 2-bromothiophene.
What is the mechanism of the chloromethylation of 2-bromothiophene?
The chloromethylation of 2-bromothiophene is a type of electrophilic aromatic substitution, often referred to as the Blanc-Quelet reaction.[6][11][12][13] The key steps are:
-
Formation of the Electrophile: In the presence of a strong acid like HCl, formaldehyde is protonated. This protonated formaldehyde then acts as the electrophile or reacts further to form a chloromethyl cation ([CH₂Cl]⁺) or a related electrophilic species.[6][11][12] The presence of a Lewis acid catalyst, such as zinc chloride, can facilitate the formation of the electrophile.[6][11]
-
Electrophilic Attack: The electron-rich thiophene ring of 2-bromothiophene attacks the electrophile. The bromine atom is a deactivating but ortho-, para-directing group. Due to steric hindrance at the 3-position, the attack predominantly occurs at the 5-position. This forms a resonance-stabilized carbocation intermediate, also known as a sigma complex.[12]
-
Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the thiophene ring and yielding the final product, 2-bromo-5-(chloromethyl)thiophene.[12]
Caption: Mechanism of the Chloromethylation of 2-Bromothiophene.
What are the common reagents used in this reaction?
The most common reagents for the chloromethylation of 2-bromothiophene are:
-
Substrate: 2-Bromothiophene
-
Chloromethylating Agents:
-
Acid/Catalyst:
-
Hydrogen Chloride (gaseous and/or concentrated aqueous solution)[6][14]
-
Zinc Chloride (often used as a Lewis acid catalyst)[6][11][14][15]
-
Other Lewis acids like aluminum chloride or tin(IV) chloride have also been used, but zinc chloride is the most common.[6] In some cases, with activated aromatic rings, a catalyst may not be necessary.[6]
-
What safety precautions should be taken during this procedure?
The chloromethylation of 2-bromothiophene involves several hazardous materials and requires strict safety protocols.
-
2-bromo-5-(chloromethyl)thiophene: This product is a lachrymator and a strong irritant to the skin and mucous membranes.[3][4][8][9]
-
Hydrogen Chloride: Gaseous HCl is corrosive and can cause severe respiratory irritation.
-
Formaldehyde: Formaldehyde is a known carcinogen and respiratory sensitizer.
-
Reaction Hazards: The reaction can be exothermic, and careful temperature control is necessary to prevent runaway reactions.[12] The product is also thermally unstable and can decompose violently.[3][4][9][10]
Mandatory Safety Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have appropriate quenching materials and emergency procedures in place.
Experimental Protocols
General Protocol for the Chloromethylation of 2-Bromothiophene
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Bromothiophene
-
Paraformaldehyde or 37% formaldehyde solution
-
Concentrated Hydrochloric Acid
-
Gaseous Hydrogen Chloride
-
Anhydrous Calcium Chloride or other suitable drying agent
-
Saturated Sodium Bicarbonate solution
-
Ether or other suitable extraction solvent
-
Dicyclohexylamine (for stabilization)[10]
Procedure:
-
In a flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, combine 2-bromothiophene and concentrated hydrochloric acid.
-
Cool the mixture in an ice-salt bath to between -10°C and 0°C.
-
Begin bubbling a rapid stream of gaseous hydrogen chloride into the mixture while stirring vigorously.[7][8]
-
Once the temperature is stable, slowly add the formaldehyde solution or paraformaldehyde, ensuring the temperature does not exceed 5°C.[2][8] This addition may take several hours.
-
After the addition is complete, continue stirring at a low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with ether or another suitable organic solvent.
-
Combine the organic extracts and wash them successively with water and a saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation.
-
Purify the crude product by vacuum distillation, adding a small amount of dicyclohexylamine as a stabilizer.[8][10]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | -10°C to 5°C[2][7] | Minimizes the formation of diarylmethane and polymeric side products.[2] |
| HCl Gas Flow | Rapid and continuous stream[7][8] | Maintains a high HCl concentration, favoring the desired product over oligomers.[2][7] |
| Stirring | Vigorous mechanical stirring | Ensures uniform temperature and reagent distribution, preventing localized overheating and side reactions.[2] |
| Work-up | Promptly upon completion | Isolates the product from acidic conditions that promote byproduct formation.[2] |
| Purification | Vacuum distillation with stabilizer[2][8][10] | Removes impurities while minimizing thermal decomposition of the labile product. |
| Storage Temperature | 2-8°C or -20°C[10] | Slows the rate of decomposition.[10] |
| Storage Container | Glass bottle with a loose-fitting stopper[10] | Prevents pressure buildup from HCl gas evolution.[10] |
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Start -> Check_Temp; Check_Temp -> Check_HCl [label="Yes"]; Check_Temp -> Optimize_Temp [label="No"]; Optimize_Temp -> Check_HCl; Check_HCl -> Check_Ratios [label="Yes"]; Check_HCl -> Optimize_HCl [label="No"]; Optimize_HCl -> Check_Ratios; Check_Ratios -> Check_Stirring [label="Yes"]; Check_Ratios -> Optimize_Ratios [label="No"]; Optimize_Ratios -> Check_Stirring; Check_Stirring -> Check_Workup [label="Yes"]; Check_Stirring -> Optimize_Stirring [label="No"]; Optimize_Stirring -> Check_Workup; Check_Workup -> End [label="Yes"]; Check_Workup -> Optimize_Workup [label="No"]; Optimize_Workup -> End; }
Caption: Troubleshooting Workflow for Low Yields.
References
-
New studies in aromatic chloromethylation - Durham E-Theses. (n.d.). Durham University. Retrieved February 12, 2026, from [Link]
- Chloromethylation process. (1985). Google Patents.
-
Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Science of Synthesis, 35, 155-176. Retrieved February 12, 2026, from [Link]
-
Blanc chloromethylation - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
- Chloromethylation of thiophene. (2008). Google Patents.
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
2-chloromethylthiophene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]
- Chloromethylation of thiophene. (2002). Google Patents.
- Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation. (n.d.). Google Patents.
- Chloromethylation of Thiophene. (n.d.). Google Patents.
-
Quelet reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Preparation of 2-bromothiophene - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 12, 2026, from [Link]
-
Chloromethylation of Aromatic Compounds - ResearchGate. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Retrieved February 12, 2026, from [Link]
-
Chloromethylation Reaction: also known as Blanc Reaction! - YouTube. (2019). YouTube. Retrieved February 12, 2026, from [Link]
-
Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? | ResearchGate. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Blanc Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Study on preparation of 2-bromothiophene in a micro-channel reactor - ResearchGate. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. Buy 2-Bromo-5-(chloromethyl)thiophene (EVT-1604398) | 7311-46-8 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 4. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 5. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. US4501903A - Chloromethylation process - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
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- 13. Quelet reaction - Wikipedia [en.wikipedia.org]
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- 15. nbinno.com [nbinno.com]
optimal temperature for nucleophilic attack on 2-Bromo-5-(chloromethyl)thiophene
Topic: Optimization of Nucleophilic Substitution (SN2) Parameters Document ID: TSC-THIO-005 Last Updated: October 2025[1]
Executive Summary & Chemical Logic
The Challenge: 2-Bromo-5-(chloromethyl)thiophene (CAS: 59311-27-2) presents a classic chemoselectivity challenge. It contains two electrophilic sites:[1]
-
The Chloromethyl Group (C-5): A highly reactive, benzylic-like primary alkyl halide. It is prone to SN2 attack.[1]
-
The Bromo Group (C-2): An aryl halide. It is generally inert to standard nucleophilic attack (SNAr) without strong electron-withdrawing groups or metal catalysis (e.g., Suzuki/Buchwald).[1]
The "Trap": Users often overheat the reaction to "force" the substitution, leading to rapid polymerization of the thiophene ring (tar formation) rather than the desired substitution.[1] The electron-rich nature of the thiophene ring stabilizes the developing positive charge at the benzylic position, making the C-Cl bond significantly more labile than in benzyl chloride.
Core Recommendation: The optimal temperature window for SN2 attack on the chloromethyl group is 0°C to 25°C .[1] Heating above 60°C is rarely necessary and often deleterious.
Critical Parameter Matrix: Temperature & Reactivity[1]
The following table summarizes the kinetic windows for various nucleophiles.
| Nucleophile Class | Recommended Temp (T_rxn) | Solvent System | Risk Factor at High T (>60°C) |
| Amines (1°/2°) | 0°C | DCM, THF, or MeCN | High: Exothermic runaway; double alkylation; polymerization.[1] |
| Azides (NaN₃) | 25°C | DMF or DMSO | Moderate: Thermal decomposition of azide; shock sensitivity.[1] |
| Thiols/Thiolates | 0°C | THF or MeOH | High: Disulfide formation; oxidative coupling. |
| Alkoxides | -10°C | Corresponding Alcohol | Critical: Elimination (formation of exocyclic double bonds) or polymerization. |
Visualization: Chemoselectivity Pathway
The diagram below illustrates the divergent reaction pathways based on temperature and catalyst presence.
Figure 1: Reaction pathways demonstrating that mild conditions favor the desired SN2 attack, while heat leads to degradation.[1]
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black, insoluble tar within 30 minutes. What happened?
Diagnosis: You likely triggered cationic polymerization . Mechanism: The chloromethyl thiophene moiety can generate a resonance-stabilized carbocation (thienylmethyl cation). If the reaction medium becomes acidic (e.g., HCl byproduct from amine attack not scavenged) or is heated excessively, this cation attacks other thiophene rings, leading to rapid oligomerization.[1] Solution:
-
Lower Temperature: Run the addition at 0°C.
-
Base Scavenger: Ensure an excess of base (e.g., Et₃N, K₂CO₃) is present to neutralize HCl immediately.[1]
-
Concentration: Dilute the reaction (0.1 M - 0.2 M). High concentrations favor intermolecular polymerization.
Q2: I am seeing low conversion at Room Temperature. Should I reflux?
Diagnosis: Likely a solvent-nucleophile mismatch, not a thermal issue. Analysis: Refluxing this substrate is dangerous due to its lachrymatory nature and instability. Solution:
-
Change Solvent: Switch from non-polar solvents (DCM) to polar aprotic solvents (DMF, MeCN) to accelerate the SN2 rate without adding heat.
-
Catalyst: Add a catalytic amount of Sodium Iodide (Finkelstein condition). The I⁻ replaces Cl⁻ to form the more reactive iodomethyl intermediate in situ.
-
Protocol: Add 5-10 mol% NaI to the reaction at RT.
-
Q3: Will the Bromine atom interfere or react?
Diagnosis: Generally, no.[1] Explanation: The C-Br bond on the thiophene ring is sp² hybridized and part of the aromatic system. It does not undergo SN2.[1] It requires Palladium catalysis (e.g., Suzuki coupling) or Lithium-Halogen exchange to react.[1] Exception: If you use extremely strong bases (e.g., t-BuLi) or run the reaction at very high temperatures (>100°C) with strong nucleophiles, you might see trace de-bromination, but this is rare under standard SN2 conditions.[1]
Standard Operating Procedure (SOP)
Protocol: Amination of 2-Bromo-5-(chloromethyl)thiophene Objective: Selective functionalization of the chloromethyl group with a secondary amine (e.g., Morpholine).[1]
Reagents
-
Secondary Amine (1.1 - 1.2 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]
Workflow
-
Preparation (0 min):
-
Dissolve 2-Bromo-5-(chloromethyl)thiophene in MeCN (0.2 M concentration) under Nitrogen atmosphere.
-
Safety Note: This compound is a potent lachrymator. Work in a well-ventilated fume hood.
-
-
Addition (T = 0°C):
-
Cool the solution to 0°C using an ice bath.
-
Add the base (K₂CO₃) followed by the slow, dropwise addition of the amine.[1]
-
Reasoning: The reaction is exothermic. Controlling the addition rate prevents local overheating.
-
-
Reaction (T = 25°C):
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Checkpoint: If the reaction is sluggish after 4 hours, heat gently to 40°C . Do not exceed this unless necessary.
-
-
Workup:
-
Quench with water. Extract with EtOAc.
-
Wash organic layer with brine. Dry over MgSO₄.[3]
-
Concentrate in vacuo at <40°C (bath temperature) to avoid thermal decomposition of the product.
-
Visualization: Troubleshooting Logic
References
-
Standard Synthesis & Stability: Wiberg, K. B.; McShane, H. F. "2-Chloromethylthiophene." Organic Syntheses, Coll.[1][4][5] Vol. 3, p.197 (1955).[1] (Describes the instability and lachrymatory nature of chloromethylthiophenes, establishing the need for cold storage and handling).
-
Nucleophilic Substitution Kinetics: D'Anna, F., et al. "Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids."[6] Journal of Organic Chemistry, 71(14), 5144-5150 (2006).[1][6] (Provides kinetic data supporting mild temperature conditions for amine substitutions on thiophenes).
-
Orthogonal Reactivity (Suzuki Coupling): Khan, K. M., et al. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions." Chemistry Central Journal, 10, 38 (2016).[1] (Demonstrates that the bromine position requires 90°C and Pd catalysis, confirming it is inert under mild SN2 conditions).
-
Polymerization Risks: Chemical Science, "Surface-mediated assembly, polymerization and degradation of thiophene-based monomers." (Discusses the competing ring-opening and polymerization pathways of thiophenes under thermal stress).
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-chloro-3-methylbenzo(b)thiophene | C9H6BrClS | CID 2735548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Lachrymatory Thiophene Intermediates
Welcome to the Technical Support Center for handling lachrymatory thiophene intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the safe and effective use of these challenging but valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address the common challenges associated with the potent lachrymatory nature of many thiophene-based reagents.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Hazard
Q1: What are lachrymatory thiophene intermediates and why are they tear-inducing?
Thiophene intermediates are molecules containing a five-membered sulfur heterocycle that are used as building blocks in multi-step chemical syntheses.[1][] They are foundational in the development of pharmaceuticals and advanced materials due to their unique electronic properties and versatile reactivity.[3][4]
Their lachrymatory (tear-inducing) nature arises when the thiophene ring is substituted with a reactive, electrophilic functional group, such as a bromomethyl (-CH₂Br) or acyl chloride (-COCl) group.[5] These functional groups make the molecule a potent alkylating or acylating agent. The mechanism of action is twofold:
-
Direct Alkylation/Acylation: The electrophilic carbon atom readily reacts with nucleophiles found in biological tissues. On the surface of the eye, these compounds can alkylate or acylate proteins and other biomolecules, triggering a sensory nerve response that results in pain, inflammation, and the production of tears.
-
Hydrolysis and Byproduct Formation: Upon contact with moisture, such as the tear film of the eye, these reactive intermediates can hydrolyze. For example, a bromomethylthiophene will release hydrogen bromide (HBr), a strong and corrosive acid that severely irritates mucous membranes.[5]
This reactivity is precisely what makes them useful in synthesis, but it also defines their primary hazard.
Q2: What are the primary routes of exposure and associated symptoms?
The primary route of exposure is inhalation of vapors and direct contact of the liquid or solid with the eyes, skin, and mucous membranes .[6][7] Thiophenes themselves can be toxic to the nervous system, kidneys, and liver with prolonged exposure.[6]
-
Eye Contact: Immediate and intense pain, excessive tearing, involuntary closure of the eyelids (blepharospasm), redness, and blurred vision.
-
Inhalation: Irritation of the nose, throat, and respiratory tract, leading to coughing, shortness of breath, and a burning sensation. Due to their often unpleasant odor, even at low concentrations, you may be alerted to their presence.[8]
-
Skin Contact: Redness, irritation, pain, and potential for chemical burns.[6] Some thiophene derivatives can be absorbed through the skin (permeator).[6]
-
Ingestion: Severe irritation and damage to the gastrointestinal tract. Ingestion is highly hazardous.[6]
Q3: Which types of thiophene intermediates are most likely to be lachrymatory?
The lachrymatory potential is directly linked to the reactivity of the substituent on the thiophene ring. Below is a table summarizing common functional groups known to impart strong lachrymatory properties.
| Functional Group | Example Structure | Chemical Class | Rationale for Hazard |
| Halomethyl | 2-(Bromomethyl)thiophene | Alkylating Agent | Highly reactive benzylic-like halide, readily participates in SN2 reactions and releases HBr upon hydrolysis.[5] |
| Acyl Halide | Thiophene-2-carbonyl chloride | Acylating Agent | Highly reactive acylating agent, releases HCl upon hydrolysis, causing severe irritation. |
| Sulfonyl Halide | Thiophene-2-sulfonyl chloride | Sulfonylating Agent | Reactive electrophile used to make sulfonamides and sulfonates, releases HCl upon hydrolysis. |
| Isocyanate | Thiophen-2-yl isocyanate | Carbamoylating Agent | Highly reactive towards nucleophiles like water and amines, causing irritation and potential sensitization. |
Part 2: Proactive Safety & Handling Protocols
Q4: What is the essential Personal Protective Equipment (PPE) for handling these compounds?
Standard laboratory PPE is insufficient. A multi-layered approach is critical to prevent exposure. All personnel must be trained on the proper use, removal, and disposal of PPE.[9]
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes (ANSI Z87.1 certified). A face shield must be worn over the goggles.[10] | Protects against splashes and prevents potent vapors from reaching the eyes directly. Standard safety glasses are inadequate.[11] |
| Respiratory Protection | Air-Purifying Respirator (APR) | A properly fitted half-mask or full-face respirator with organic vapor cartridges is required if engineering controls are insufficient.[10] | Protects against inhalation of volatile lachrymatory vapors. Use requires prior medical evaluation and fit-testing.[10] |
| Body Protection | Flame-Resistant Lab Coat | Nomex® or equivalent material. Must be fully buttoned with tight-fitting cuffs.[10] | Provides a barrier against splashes and is preferable due to the flammability of many thiophene compounds.[6] |
| Hand Protection | Double Gloving | Inner Glove: Disposable nitrile glove. Outer Glove: Thicker chemical-resistant glove (e.g., neoprene or butyl rubber). | The nitrile glove provides dexterity and a warning layer. The outer glove provides robust protection against the specific chemical. Always consult a glove manufacturer's compatibility chart.[10] |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material like leather or chemical-resistant rubber. | Protects feet from spills. Perforated shoes or those made of fabric are prohibited.[12] |
Q5: How should I set up my workspace for a reaction involving a lachrymatory thiophene?
All manipulations involving lachrymatory thiophenes must be performed inside a certified chemical fume hood. The principle is containment: keep the vapors away from you and the general lab environment.
Workspace Setup Workflow
Caption: Fume hood and reaction setup workflow.
Part 3: Troubleshooting During Experimental Work
Q7: I'm experiencing a strong lachrymatory effect despite working in a fume hood. What's wrong?
This is a critical safety failure indicating a breach of containment. Immediately stop work, ensure the container is sealed, lower the sash completely, and evacuate the area if necessary. The cause is often one of the following:
-
Improper Fume Hood Use: The sash is too high, or rapid movements are creating turbulence that pulls vapors out of the hood.
-
Poor Airflow: The hood is cluttered with equipment, blocking the air slots at the back and preventing efficient capture.
-
External Air Currents: Drafts from open doors, windows, or HVAC systems near the hood can disrupt the air curtain.
-
Contaminated Surfaces: Spills on the fume hood surface or contaminated equipment outside the hood are releasing vapors.
-
Improper Transfer Technique: Pouring a volatile lachrymator instead of using a syringe or cannula can cause significant vapor release.
Q8: How do I safely handle a small spill (<10 mL) of a lachrymatory thiophene inside a fume hood?
Protocol: Small Spill Neutralization and Cleanup
-
Alert Personnel: Inform others in the lab of the spill.
-
Ensure PPE: Confirm you are wearing the appropriate PPE as detailed in the table above.
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[6] Do not use paper towels, as this can increase the rate of evaporation.
-
Neutralize (If Applicable): For electrophilic intermediates, you can cautiously add a quenching solution (e.g., a 10% solution of triethylamine in an inert solvent like THF) to the absorbent material to neutralize the reactive compound. Be aware of potential exothermic reactions.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable hazardous waste container.[13]
-
Decontaminate Surfaces: Wipe down the spill area and any affected equipment with a suitable decontamination solution (e.g., a 10% bleach solution for oxidizable thiophenes, followed by water and a solvent rinse).[5]
-
Dispose of Waste: Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.[5]
Q9: My reaction is complete. What is the safest way to quench the remaining lachrymatory intermediates before workup?
Never begin an aqueous workup without first neutralizing any unreacted, volatile lachrymatory reagents. Adding water or brine directly to a reactive intermediate can cause a vigorous, exothermic reaction and release of hazardous acidic gases (e.g., HBr).
The safest method is to add a nucleophilic scavenger to the reaction mixture while it is still under an inert atmosphere and at a controlled temperature (typically 0 °C).
Quenching Reaction Logic
Caption: Logic for quenching a lachrymatory intermediate.
Protocol: Reaction Quenching
-
Cool the Reaction: Cool the reaction vessel to 0 °C using an ice bath.
-
Select a Quencher: Choose a suitable nucleophile. Triethylamine or thiourea are effective for alkylating agents as they form water-soluble salts.[5] For acyl halides, a primary or secondary amine (like diethylamine) or an alcohol (like isopropanol) works well.
-
Slow Addition: Slowly add the quenching agent to the cooled, stirred reaction mixture via syringe. Monitor for any exotherm.
-
Allow to React: Stir the mixture at 0 °C for 15-30 minutes to ensure all the lachrymatory intermediate has been consumed.
-
Proceed to Workup: The reaction mixture can now be safely exposed to an aqueous workup. The resulting salt will typically partition into the aqueous layer, simplifying purification.[5]
Part 4: Post-Experiment Procedures & Waste Management
Q10: How do I decontaminate glassware that has been in contact with lachrymatory thiophenes?
Proper decontamination is crucial to prevent accidental exposure to lab personnel, including dishwashing staff.
Protocol: Glassware Decontamination
-
Initial Rinse (in the fume hood): Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Submersion in Oxidizing Bath (in the fume hood): Submerge the glassware in a dedicated container filled with a freshly prepared 10% sodium hypochlorite (bleach) solution. This will oxidize the sulfur atom and other reactive groups, rendering them less noxious. Let the glassware soak for at least 12-24 hours.
-
Neutralize Bleach: After soaking, carefully quench the bleach bath with a reducing agent like sodium bisulfite before disposal.
-
Standard Cleaning: The glassware can now be removed from the fume hood and cleaned using standard laboratory detergents.
-
Oven Dry: Dry the glassware in an oven to ensure all volatile residues are removed.
Q11: What is the correct procedure for disposing of waste containing these compounds?
All waste streams must be treated as hazardous.
-
Solid Waste: Contaminated consumables (gloves, absorbent material, silica gel) should be placed in a sealed, labeled hazardous waste container. Do not overfill the container.
-
Liquid Waste:
-
Organic Waste: All organic solvents and reaction residues should be collected in a dedicated, clearly labeled hazardous waste container.
-
Aqueous Waste: Aqueous layers from workups should also be collected as hazardous waste, as they will contain the quenched salts and may have trace amounts of the original compound.
-
-
Sharps Waste: Needles and syringes used for transfers must be disposed of in a designated sharps container.
Part 5: Emergency Response
Q12: What are the immediate first-aid measures for eye or skin contact?
Immediate and thorough action is essential to mitigate injury.[5]
-
Eye Contact:
-
Skin Contact:
Q13: What should I do in case of inhalation?
-
Remove from Exposure: Immediately move the affected person to fresh air.[15]
-
Seek Medical Help: Call for emergency medical assistance.
-
Monitor: If the person is not breathing, perform artificial respiration, but only if you are trained to do so.
References
- BenchChem Technical Support Team. (2025).
- Oxford Lab Fine Chem LLP.
- ECHEMI.
- Santa Cruz Biotechnology. 2-(Tributylstannyl)
- CDH Fine Chemical.
- Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Chevron Phillips Chemical. (2018).
- Mishra R, Kumar N, Sachan N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.
- Mishra R, et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- BOC Sciences. Thiophene Synthesis Services.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- CHEMM. Personal Protective Equipment (PPE).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- New Jersey Department of Health. Hazard Summary: Thiophene.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- GOV.UK. (2024).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- National Center for Biotechnology Information. Thiophene.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals.
Sources
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- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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- 9. hazmatschool.com [hazmatschool.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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- 15. gov.uk [gov.uk]
Validation & Comparative
infrared (IR) spectroscopy absorption bands for chloromethyl thiophenes
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Spectral differentiation of 2-(chloromethyl)thiophene (2-CMT) from isomers and precursors.
Executive Summary: The Spectroscopic Signature
Chloromethyl thiophenes are high-value, high-reactivity electrophiles used extensively in the synthesis of pharmaceuticals (e.g., antihistamines, anti-inflammatories). Their high reactivity, however, makes them prone to hydrolysis (reverting to alcohols) and dimerization (forming bis-thienyl methanes).
This guide objectively compares the infrared (IR) absorption profile of 2-(chloromethyl)thiophene against its critical alternatives: its precursor (2-thiophenemethanol ) and its regioisomer (3-(chloromethyl)thiophene ). Accurate interpretation of these bands is essential for validating structural integrity and monitoring reaction completion without the latency of NMR.
Theoretical Framework: Vibrational Modes
To interpret the spectrum accurately, one must deconstruct the molecule into two distinct vibrational domains: the Heteroaromatic Ring and the Aliphatic Side Chain .
The Thiophene Ring (C₄H₃S)
Unlike benzene, the thiophene ring is electron-rich and less symmetric (
-
Ring Stretching (
): typically appears as a doublet or triplet in the 1500–1550 cm⁻¹ and 1400–1450 cm⁻¹ regions. -
C–H Out-of-Plane (OOP) Bending (
): The "fingerprint" for regioisomerism. The position of these bands depends on the number of adjacent hydrogen atoms on the ring.
The Chloromethyl Group (-CH₂Cl)
This moiety introduces aliphatic character into the aromatic system.
-
C–H Stretching (
): Aliphatic C-H stretches appear just below 3000 cm⁻¹ , distinct from the aromatic C-H stretches above 3000 cm⁻¹ .[1] -
C–Cl Stretching (
): A strong, characteristic band in the 600–800 cm⁻¹ region. This is the primary marker for the successful conversion of alcohol to chloride.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the target product (2-CMT) with its synthesis precursor and its structural isomer.
Table 1: Key IR Absorption Band Comparison (cm⁻¹)
| Vibrational Mode | 2-(Chloromethyl)thiophene (Target) | 2-Thiophenemethanol (Precursor) | 3-(Chloromethyl)thiophene (Isomer) |
| Functional Group | C–Cl Stretch: 680–720 (Strong) | O–H Stretch: 3200–3400 (Broad, Strong) | C–Cl Stretch: 680–730 (Strong) |
| Aliphatic C–H | 2950–2980 ( | 2860–2930 ( | 2950–2980 ( |
| Aromatic C–H | 3050–3110 (Weak) | 3050–3110 (Weak) | 3050–3110 (Weak) |
| Ring Breathing | ~1530, 1420 | ~1515, 1430 | ~1540, 1410 |
| Fingerprint (OOP) | ~820–850 (2 adj. H's) | ~820–850 | ~760–790 (2 adj. H's) + ~870 (Isolated H) |
| Differentiation | Absence of OH; Strong C-Cl. | Presence of OH; C-O stretch ~1000-1050.[1] | Shifted OOP bending pattern. |
Detailed Comparative Insights
A. Reaction Monitoring: 2-CMT vs. 2-Thiophenemethanol
The most critical quality control check is the disappearance of the hydroxyl group.
-
The Precursor: 2-Thiophenemethanol exhibits a massive, broad O-H stretching band centered around 3300 cm⁻¹ (H-bonded).[1] It also shows a strong C-O stretching vibration near 1000–1050 cm⁻¹ .[1]
-
The Product: In pure 2-(chloromethyl)thiophene, the 3300 cm⁻¹ region should be flat. The appearance of a sharp, intense band around 700 cm⁻¹ (C-Cl) confirms the substitution.
-
Note: If a weak band persists at 3300 cm⁻¹, it indicates incomplete conversion or hydrolysis due to moisture exposure.
B. Regioisomer Identification: 2-CMT vs. 3-CMT
Distinguishing the 2-isomer from the 3-isomer relies on the Out-of-Plane (OOP) Bending region (650–900 cm⁻¹).
-
2-Substituted: The ring hydrogens are at positions 3, 4, and 5. H3 and H4 are adjacent, while H5 is adjacent to S. This typically yields a dominant band in the 800–850 cm⁻¹ range.
-
3-Substituted: The hydrogens are at 2, 4, and 5.[2] H4 and H5 are adjacent, but H2 is isolated between the sulfur and the substituent. This "isolated hydrogen" often produces a distinct higher-frequency band (~860–890 cm⁻¹ ), alongside the adjacent H4-H5 band (~760–790 cm⁻¹ ).
Experimental Protocols
Protocol A: Sampling Reactive Alkyl Halides
Chloromethyl thiophenes are lachrymators and can hydrolyze rapidly in humid air. Standard KBr pellet preparation is not recommended due to moisture absorption and potential reaction with KBr (halogen exchange).
Recommended Method: Attenuated Total Reflectance (ATR)
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal (Diamond is preferred for chemical resistance).
-
Blanking: Acquire a background spectrum of the clean, dry crystal immediately before sampling.
-
Sample Application:
-
Place 10–20 µL of the neat liquid 2-(chloromethyl)thiophene directly onto the crystal center.
-
Crucial: If the sample is a solid (rare for simple chloromethyls, but possible for derivatives), press firmly to ensure contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16–32.
-
Cleaning: Immediately wipe with dry dichloromethane (DCM) or toluene. Avoid alcohols (methanol/ethanol) to prevent nucleophilic attack on residual sample, which could create false artifacts for the next user.
Protocol B: Self-Validating Purity Check
To ensure the spectrum is valid, apply this logic flow:
-
Check 3400 cm⁻¹: Is it flat? (Yes = Dry/Converted; No = Wet/Alcohol).
-
Check 1700 cm⁻¹: Is there a carbonyl peak? (Yes = Oxidation to aldehyde; No = Good).
-
Check 700 cm⁻¹: Is it strong? (Yes = Chloride present).
Visualization: Identification Logic Flow
The following diagram illustrates the decision process for characterizing a sample suspected to be 2-(chloromethyl)thiophene.
Caption: Decision tree for confirming 2-(chloromethyl)thiophene identity and purity using IR spectral features.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69830, 2-(Chloromethyl)thiophene. Retrieved from [Link]
- Katritzky, A. R., & Taylor, P. J. (1971).Infrared Spectra of Heterocyclic Compounds. Physical Methods in Heterocyclic Chemistry, 4, 265-434.
-
Organic Syntheses (1955). 2-Chloromethylthiophene.[3][4] Org.[1][5][6][7][8][9] Synth. 1955, 35, 84. Retrieved from [Link]
-
Spectroscopy Online. IR Spectral Regions for Organic Functional Groups. Retrieved from [Link]
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- 4. 2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
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- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Safety Operating Guide
2-Bromo-5-(chloromethyl)thiophene proper disposal procedures
Executive Summary & Immediate Safety Directive
2-Bromo-5-(chloromethyl)thiophene (CAS: 17512-60-6) is not merely a halogenated solvent; it is a potent lachrymator and a highly reactive alkylating agent . Improper disposal can result in the pressurization of waste containers (due to HCl generation), severe respiratory distress for waste management personnel, and potential mutagenic exposure.
CRITICAL "DO NOT" LIST:
-
DO NOT dispose of down the drain.[1][2] Hydrolysis generates hydrochloric acid and toxic thienyl alcohols.
-
DO NOT mix with strong oxidizers or strong bases in the waste stream; violent polymerization or exothermic decomposition may occur.
-
DO NOT place in general "Halogenated Waste" carboys without a dedicated "Lachrymator" warning label.
Chemical Profile: The Mechanism of Hazard
To dispose of this chemical safely, you must understand its reactivity.[1][3] The molecule contains a chloromethyl group attached to a thiophene ring.[4][5]
-
The Hazard Driver: The C–Cl bond is activated by the adjacent thiophene ring (benzylic-like position). This makes the methylene carbon highly electrophilic.
-
Hydrolysis Risk: Upon contact with water or humid air, the chloromethyl group undergoes hydrolysis, releasing Hydrogen Chloride (HCl) gas.
-
Implication: If sealed in a waste container with aqueous waste, pressure will build up, risking container rupture.
-
-
Lachrymatory Effect: The compound attacks mucous membranes (eyes/lungs) by alkylating proteins.
-
Implication: Even trace amounts in an open waste funnel can evacuate a laboratory.
-
Table 1: Physical & Safety Data
| Property | Value | Operational Significance |
| CAS Number | 17512-60-6 | Unique identifier for waste manifesting. |
| Physical State | Liquid / Low-melting solid | May solidify in cool storage; handle as liquid >20°C. |
| Flash Point | >110°C (Predicted) | Combustible, but not Flammable Class I. |
| Reactivity | Water-reactive (Slow) | Generates HCl over time. Keep waste dry. |
| Hazard Codes | H314, H319, H335 | Causes burns, serious eye irritation, respiratory irritation. |
Waste Segregation Logic
Before disposal, you must categorize the state of the chemical.[3] Use the following decision logic to determine the correct workflow.
Figure 1: Decision matrix for segregating 2-Bromo-5-(chloromethyl)thiophene waste streams.
Detailed Disposal Protocols
Protocol A: Bulk/Stock Disposal (Pure Chemical)
Use this for expired bottles or unused synthesis starting material.
The Goal: Isolate the hazard and send for high-temperature incineration.
-
PPE Requirement: Double nitrile gloves, lab coat, safety goggles, and working fume hood .
-
Primary Container: Keep the chemical in its original container if possible. If the cap is degraded (brittle from HCl fumes), transfer to a new High-Density Polyethylene (HDPE) or glass container with a Teflon-lined cap.
-
Secondary Containment (The "Lachrymator" Rule):
-
Place the primary container inside a clear, sealable plastic bag (Ziploc type).
-
Place that bag inside a second bag or a secondary hard-walled container.
-
-
Labeling:
-
Apply the standard Hazardous Waste label.[1]
-
CRITICAL: Write "LACHRYMATOR - DO NOT OPEN" in bold red marker on the outer bag.
-
List components: "2-Bromo-5-(chloromethyl)thiophene, 95%."
-
-
Storage: Store in the satellite accumulation area (SAA) inside a fume hood until pickup. Do not store near bases or oxidizers.
Protocol B: Glassware Decontamination (The "Quench")
Use this for cleaning syringes, flasks, and spatulas contaminated with the substance.
The Goal: Chemically deactivate the chloromethyl group before the glassware leaves the hood to prevent exposing the lab to tear gas.
Deactivation Solution: 5% Sodium Bicarbonate (
-
Preparation: Set up a waste beaker in the fume hood containing the Deactivation Solution.
-
Rinse: Rinse contaminated glassware with a small amount of Dichloromethane (DCM) first to dissolve the organic residue. Collect this DCM rinse in a separate "Halogenated Waste" container (see Protocol A).
-
Deactivation: Submerge the "dirty" glassware in the Deactivation Solution.
-
Chemistry: The bicarbonate neutralizes any generated HCl. The water/ethanol slowly hydrolyzes the chloromethyl group to the alcohol (2-bromo-5-(hydroxymethyl)thiophene), which is significantly less volatile and lachrymatory.
-
-
Soak Time: Allow to soak for 30 minutes.
-
Final Wash: Remove glassware, rinse with water, and proceed to normal detergent washing.
-
Disposal of Deactivation Solution: Check pH. If neutral (pH 6-8), this aqueous/ethanol mixture can often be disposed of as "Aqueous Organic Waste" depending on local regulations. If not, bulk into Halogenated Waste.
Emergency Spill Response Procedures
If a bottle breaks outside the fume hood, evacuation is the priority due to the lachrymatory nature.
Figure 2: Emergency workflow for lachrymatory alkyl halide spills.
Key Technical Note on Spills: Never use paper towels to wipe up a concentrated spill of this chemical. The high surface area of the paper can facilitate rapid evaporation of the lachrymator, making the atmosphere unbearable instantly. Use inert absorbents (vermiculite, clay, sand).[6]
References
-
PubChem. (n.d.). Compound Summary: 2-Bromo-5-(chloromethyl)thiophene. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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- 5. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-(chloromethyl)thiophene
Our approach is grounded in the principle of causality: understanding why a hazard exists allows us to implement the most effective protective measures. The recommendations that follow are synthesized from established safety standards and data on compounds that share the key functional groups and hazard profiles expected of 2-Bromo-5-(chloromethyl)thiophene.
Inferred Hazard Assessment: Justifying Precaution
The primary reactive centers of 2-Bromo-5-(chloromethyl)thiophene are the halogenated sites, particularly the chloromethyl group, which is a known alkylating agent. Alkylating agents can react with biological nucleophiles, leading to irritation and potential toxicity. Our safety protocols are therefore based on the GHS (Globally Harmonized System) classifications of close structural analogs.
A review of compounds like 2-Bromo-5-(bromomethyl)thiophene and 2-(Chloromethyl)thiophene indicates a consistent profile of hazards.[1][2] These compounds are classified as causing skin irritation, serious eye irritation, and respiratory irritation, and are harmful if swallowed or in contact with skin.[1][2][3]
| Hazard Statement | Description | Associated Analogs |
| H302 | Harmful if swallowed | 2-Bromo-5-(bromomethyl)thiophene, 2-(Chloromethyl)thiophene[1][2] |
| H312 | Harmful in contact with skin | 2-(Chloromethyl)thiophene[1] |
| H315 | Causes skin irritation | 2-Bromo-5-(bromomethyl)thiophene[2] |
| H319 | Causes serious eye irritation | 2-Bromo-5-(bromomethyl)thiophene[2] |
| H332 | Harmful if inhaled | 2-(Chloromethyl)thiophene[1] |
| H335 | May cause respiratory irritation | 2-Bromo-5-(bromomethyl)thiophene[2] |
Based on this evidence, it is imperative to treat 2-Bromo-5-(chloromethyl)thiophene as a hazardous substance, requiring stringent controls to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Engineering Controls: Your Primary Line of Defense
Before any PPE is considered, the primary method for exposure control must be the use of robust engineering controls.
Chemical Fume Hood: All handling of 2-Bromo-5-(chloromethyl)thiophene, including weighing, transfers, and use in reactions, must be conducted within a properly functioning chemical fume hood.[4][5] This is non-negotiable. The fume hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere and being inhaled by the operator. The sash should be kept as low as possible to maximize protection.[6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves (single pair) | Flame-retardant lab coat (fully buttoned) | Not required if container is sealed |
| Weighing & Solution Prep | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant apron over lab coat | Not required inside a fume hood |
| Reaction & Work-up | Chemical splash goggles and a full-face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over lab coat | Not required inside a fume hood |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridge may be required for large spills |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[7] For procedures with a higher risk of splashing, such as transfers or reaction quenching, a full-face shield must be worn over the goggles.[7]
-
Hand Protection: Nitrile gloves are the standard recommendation for incidental contact with a wide range of organic chemicals.[5][8] Given the irritating nature of this compound, double-gloving is a prudent measure to protect against tears and rapid permeation. Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is mandatory.[9] For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[7] Long pants and closed-toe shoes are required at all times in the laboratory.
-
Respiratory Protection: Work should be planned to always occur within a fume hood, making respiratory protection unnecessary for routine operations.[5] A NIOSH-approved air-purifying respirator with an organic vapor cartridge should be available for emergency situations like a significant spill outside of containment.[4]
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing a stock solution of 2-Bromo-5-(chloromethyl)thiophene.
Objective: To safely weigh and dissolve 1 gram of 2-Bromo-5-(chloromethyl)thiophene in a solvent.
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood is operational and the airflow is adequate.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment (spatula, weigh boat, vial, solvent, pipette) inside the fume hood.
-
Don all required PPE as specified for "Weighing & Solution Prep" in the table above.
-
-
Handling and Preparation:
-
Carefully open the container of 2-Bromo-5-(chloromethyl)thiophene inside the fume hood, pointing the opening away from you.
-
Using a clean spatula, carefully transfer the approximate amount of the compound to a weigh boat on a tared balance.
-
Record the exact weight, then transfer the compound into the labeled vial.
-
Using a pipette, slowly add the required volume of solvent to the vial.
-
Secure the cap on the vial and mix gently until the solid is fully dissolved.
-
-
Post-Operation Cleanup:
-
Seal the primary container of 2-Bromo-5-(chloromethyl)thiophene.
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened towel.
-
Dispose of the weigh boat, pipette tip, and cleaning towel in a dedicated halogenated solid waste container.[10][11]
-
Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the inner gloves, dispose of them, and immediately wash hands thoroughly with soap and water.
-
The following diagram illustrates this safe handling workflow.
Caption: Workflow for Safe Handling of 2-Bromo-5-(chloromethyl)thiophene.
Disposal Plan
As a halogenated organic compound, 2-Bromo-5-(chloromethyl)thiophene and any materials contaminated with it must be disposed of as hazardous waste.[8][10]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for halogenated liquid waste and halogenated solid waste.[11]
-
Container Management: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area within the laboratory.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department. Do not pour this chemical or its solutions down the drain.[12]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2-Bromo-5-(chloromethyl)thiophene, ensuring a safe and productive research environment.
References
-
PubChem. (n.d.). 2-Bromo-5-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
University of Northern Iowa. (n.d.). Halogenated Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
